3-(4-(Trifluoromethyl)phenoxy)azetidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)7-1-3-8(4-2-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKANEZKQFZAZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510494 | |
| Record name | 3-[4-(Trifluoromethyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76263-21-3 | |
| Record name | 3-[4-(Trifluoromethyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-(trifluoromethyl)phenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-(trifluoromethyl)phenoxy)azetidine is a fluorinated organic compound of interest in medicinal chemistry due to the presence of both a strained azetidine ring and an electron-withdrawing trifluoromethylphenyl group. These structural features suggest its potential as a scaffold in the design of novel therapeutic agents. This technical guide provides a summary of its known chemical and physical properties, a general synthesis methodology, and safety considerations. While specific biological activity and detailed experimental protocols for this exact compound are not extensively documented in publicly available literature, this guide aims to provide a foundational resource for researchers.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and use in experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-[4-(Trifluoromethyl)phenoxy]azetidine | |
| CAS Number | 76263-21-3 | [1] |
| Molecular Formula | C₁₀H₁₀F₃NO | [1] |
| Molecular Weight | 217.19 g/mol | [1] |
| Boiling Point | 257 °C | [1] |
| Density | 1.277 g/cm³ | [1] |
| Flash Point | 109 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |
Synthesis and Purification
General Synthesis Route
The synthesis of this compound can be achieved through the reaction of 4-(trifluoromethyl)phenol with a protected 3-hydroxyazetidine, followed by deprotection. A common protecting group for the azetidine nitrogen is the tert-butyloxycarbonyl (Boc) group.
A general synthetic approach involves the nucleophilic substitution of a leaving group on the 3-position of the azetidine ring by the phenoxide of 4-(trifluoromethyl)phenol.
Experimental Protocol: Synthesis of 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
To a solution of 1-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF), a suitable coupling reagent is added (e.g., triphenylphosphine and diisopropyl azodicarboxylate for a Mitsunobu reaction). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified.
Experimental Protocol: Deprotection to Yield this compound
The purified 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine is dissolved in a suitable solvent (e.g., dichloromethane or dioxane) and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc protecting group. The reaction is typically carried out at room temperature. After the reaction is complete, the solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to obtain the free base form of this compound.
Purification
Purification of the final compound can be achieved using standard laboratory techniques such as flash column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of the compound and impurities.
Spectroscopic Analysis
Detailed, publicly available spectral data specifically for this compound is limited. However, based on its structure, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the trifluoromethylphenyl group, as well as the protons of the azetidine ring. The chemical shifts and coupling patterns will be indicative of their respective chemical environments. For example, protons on the azetidine ring adjacent to the nitrogen and the ether linkage will have distinct chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbon atoms in the trifluoromethylphenyl group and the azetidine ring. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (217.19 g/mol ). Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the azetidine ring.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the aromatic and aliphatic parts of the molecule, and the C-F bonds of the trifluoromethyl group.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. Azetidine-containing compounds, however, are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[3] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and binding affinity.
Given the lack of specific data, a general workflow for investigating the biological activity of a novel compound like this compound is presented below.
General experimental workflow for investigating the biological activity of a novel compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5] Use only in a well-ventilated area.[4][5]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[4]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) for this specific compound or a closely related analog before handling.
Conclusion
This compound presents an interesting scaffold for medicinal chemistry exploration. This guide has summarized the available chemical and physical data and provided a general framework for its synthesis and biological evaluation. Further research is warranted to fully elucidate its spectroscopic properties, biological activities, and potential therapeutic applications. Researchers should proceed with appropriate caution, adhering to standard laboratory safety protocols.
References
An In-depth Technical Guide to the Physical Properties of 3-(4-(trifluoromethyl)phenoxy)azetidine
Disclaimer: Specific, experimentally determined physical property data for 3-(4-(trifluoromethyl)phenoxy)azetidine is limited in publicly accessible scientific literature. This guide provides foundational information and outlines the standard experimental protocols used to characterize such a novel chemical entity.
Introduction
This compound is a fluorinated organic compound incorporating both a phenoxy group and an azetidine ring. Such structures are of interest to researchers in medicinal chemistry and drug development due to the unique physicochemical and metabolic properties conferred by the fluorine atoms and the strained four-membered heterocyclic ring. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the known properties of this compound and the standard methodologies for its full physicochemical characterization.
Chemical Identity and Confirmed Properties
The fundamental identity of this compound is established by its chemical structure, molecular formula, and molecular weight.
Chemical Structure:
Table 1: Confirmed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO | [1] |
| Molecular Weight | 217.19 g/mol | [1] |
| CAS Number | 76263-21-3 | [1] |
Predicted Physicochemical Properties
While experimental data is scarce, computational models can provide estimations for key physicochemical properties. The following table presents predicted values, which should be used as a guide for experimental design rather than as a substitute for empirical data.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Note |
| Melting Point | Not available | Typically a solid at room temperature based on analogous structures. |
| Boiling Point | Not available | High boiling point expected due to molecular weight and polarity. |
| logP (Octanol/Water Partition Coefficient) | 2.2 | XLogP3 (Computational Prediction)[2] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | Computational Prediction[2] |
| pKa (most basic) | ~8.5-9.5 | Predicted based on the azetidine nitrogen. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, dichloromethane. | General prediction based on structure. |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental methodologies for determining the key physical properties of a novel solid organic compound like this compound.
Melting Point Determination
The melting point is a crucial indicator of purity.[1] A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.[4]
-
Measurement: The sample is heated at a controlled rate.[5] An initial rapid heating can be used to find an approximate melting point.[1] A second, fresh sample is then heated slowly (1-2°C per minute) near the expected melting point.[5]
-
Data Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[3]
Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. For high-melting solids, this would be determined under reduced pressure to prevent decomposition.
Methodology: Microscale (Thiele Tube) Method
-
Sample Preparation: A small volume (0.2-0.5 mL) of the liquid is placed in a small test tube.[6] A capillary tube, sealed at one end, is inverted and placed within the test tube.[7]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling mineral oil.[7]
-
Measurement: The Thiele tube is heated gently.[7] As the temperature rises, air trapped in the capillary tube will be expelled.[8] When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.[7]
-
Data Recording: The heat is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]
Solubility Assessment
Solubility in various solvents is a critical parameter for drug development, influencing formulation and bioavailability.
Methodology: Qualitative and Quantitative Determination
-
Solvent Selection: A range of solvents of varying polarity is chosen, typically including water, buffered aqueous solutions (pH 2, 7.4, 9), ethanol, acetone, and dichloromethane.[9]
-
Qualitative Assessment: A small, measured amount of the compound (e.g., 1-5 mg) is added to a set volume of solvent (e.g., 1 mL) in a vial.[10] The mixture is vortexed or agitated at a constant temperature. Visual inspection determines if the compound is soluble, partially soluble, or insoluble.[10]
-
Quantitative Measurement (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the compound in the saturated solution is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the chemical structure of an organic molecule.[11][12]
Methodology: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[13]
-
Data Acquisition: The sample is placed in an NMR spectrometer. Standard ¹H and ¹³C spectra are acquired.[14] More advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm connectivity.
-
Data Analysis: The chemical shifts (δ), integration (for ¹H), multiplicity (splitting patterns), and coupling constants (J) are analyzed to confirm the proposed molecular structure.[13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[15][16]
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules. The process generates positively charged molecular ions.[17]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., Time-of-Flight or Orbitrap).[18]
-
Data Analysis: The peak with the highest m/z ratio typically corresponds to the molecular ion (M+H)⁺.[16] HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.[19] Fragmentation patterns observed in the spectrum can provide additional structural information.[19]
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a generalized workflow for the characterization of a new chemical entity.
Logical Flow of Physical Property Determination
This diagram shows the logical relationship between different characterization techniques.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. 3-(2-(Trifluoromethyl)phenoxy)azetidine | C10H10F3NO | CID 12812505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. westlab.com [westlab.com]
- 6. chemconnections.org [chemconnections.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]
- 16. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 17. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 18. fiveable.me [fiveable.me]
- 19. youtube.com [youtube.com]
3-(4-(trifluoromethyl)phenoxy)azetidine CAS number lookup
CAS Number: 76263-21-3[1]
Introduction
This technical guide provides a comprehensive overview of 3-(4-(trifluoromethyl)phenoxy)azetidine, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Azetidine moieties are recognized as valuable scaffolds in the design of novel therapeutic agents due to their unique conformational properties and ability to introduce desirable physicochemical characteristics into molecules. The incorporation of a trifluoromethylphenoxy group suggests potential applications in modulating biological targets where such substitutions are known to enhance activity and metabolic stability. This document outlines the key chemical properties, a plausible synthetic route, and a hypothesized mechanism of action for this compound, supported by experimental protocols for its investigation.
Physicochemical Properties
Quantitative data for this compound is not extensively available in public literature. The following table summarizes key physicochemical properties, with some data points derived from the closely related isomer, 3-(2-(trifluoromethyl)phenoxy)azetidine, for comparative purposes.
| Property | Value | Source |
| CAS Number | 76263-21-3 | [1] |
| Molecular Formula | C₁₀H₁₀F₃NO | [1] |
| Molecular Weight | 217.19 g/mol | [1] |
| Boiling Point | 257 °C | [1] |
| Density | 1.277 g/cm³ | [1] |
| Flash Point | 109 °C | [1] |
| XLogP3 | 2.2 | [2] (for 2-isomer) |
| Hydrogen Bond Donor Count | 1 | [2] (for 2-isomer) |
| Hydrogen Bond Acceptor Count | 2 | [2] (for 2-isomer) |
| Rotatable Bond Count | 2 | [2] (for 2-isomer) |
Synthesis
A plausible and commonly employed method for the synthesis of 3-phenoxyazetidine derivatives involves the Williamson ether synthesis, reacting a protected 3-hydroxyazetidine with the corresponding phenol.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved in a two-step process starting from 1-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol, followed by deprotection of the azetidine nitrogen.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
-
To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 4-(trifluoromethyl)phenol (1.1 eq) in anhydrous THF dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Upon completion (monitored by TLC), the reaction is carefully quenched with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine.
Experimental Protocol: Deprotection
-
Dissolve 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) or a solution of HCl in dioxane (4M, excess) dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The solvent and excess acid are removed under reduced pressure.
-
The residue is triturated with diethyl ether to afford the desired this compound salt.
-
For the free base, the salt is dissolved in water and basified with a suitable base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent.
Hypothesized Biological Activity and Mechanism of Action
While no specific biological data for this compound has been found, its structural similarity to known monoamine reuptake inhibitors suggests a potential role as a modulator of monoaminergic neurotransmission[3]. The phenoxyazetidine scaffold is a known pharmacophore for inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)[3].
Proposed Signaling Pathway
The hypothesized mechanism of action involves the inhibition of presynaptic monoamine transporters, leading to an increase in the synaptic concentration of neurotransmitters like serotonin, norepinephrine, and/or dopamine.
Caption: Hypothesized mechanism of action at the synapse.
Experimental Protocols for Biological Evaluation
To validate the hypothesized mechanism of action, the following experimental protocols are proposed.
In Vitro Transporter Binding Assays
This experiment aims to determine the binding affinity of this compound to SERT, NET, and DAT.
-
Cell Culture: Use cell lines stably expressing human SERT, NET, or DAT.
-
Radioligand Binding: Incubate cell membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of varying concentrations of the test compound.
-
Detection: Separate bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
Synaptosomal Uptake Assays
This experiment measures the functional inhibition of monoamine reuptake by the test compound.
-
Synaptosome Preparation: Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Uptake Assay: Pre-incubate synaptosomes with varying concentrations of this compound. Initiate uptake by adding a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Termination and Detection: Stop the uptake by rapid filtration and washing with ice-cold buffer. Measure the radioactivity accumulated in the synaptosomes.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of uptake for each monoamine.
Experimental Workflow Diagram
Caption: Workflow for the biological evaluation of the target compound.
Conclusion
This compound represents a molecule with significant potential for further investigation in the field of drug discovery. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis and biological characterization based on established chemical principles and the known pharmacology of structurally related compounds. The proposed experimental protocols offer a clear path to elucidating its mechanism of action and potential therapeutic utility. Further research is warranted to fully explore the pharmacological profile of this promising azetidine derivative.
References
Structure Elucidation of 3-(4-(trifluoromethyl)phenoxy)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 3-(4-(trifluoromethyl)phenoxy)azetidine. The document details the analytical techniques and experimental protocols used to confirm the chemical structure and purity of this compound. It is intended for researchers, scientists, and drug development professionals working with azetidine-based scaffolds and trifluoromethyl-containing compounds.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance properties like lipophilicity and binding affinity. The target molecule, this compound, combines these two valuable pharmacophores, making its structural confirmation a critical step in its development as a potential therapeutic agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO | PubChem |
| Molecular Weight | 217.19 g/mol | PubChem |
| CAS Number | 76263-21-3 | ChemicalBook[1] |
| XLogP3 | 2.2 | PubChem |
Spectroscopic Data and Structure Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential. While specific experimental spectra for this exact compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Azetidine Ring | ||
| H-1 (NH) | ~2.0-3.0 (broad s) | - |
| H-2, H-4 (CH₂) | ~3.8-4.2 (m) | ~55-60 |
| H-3 (CH) | ~4.8-5.2 (m) | ~70-75 |
| Phenoxy Ring | ||
| H-2', H-6' | ~7.0-7.2 (d) | ~115-120 |
| H-3', H-5' | ~7.5-7.7 (d) | ~125-130 |
| C-1' | - | ~160-165 |
| C-4' | - | ~122-127 (q) |
| CF₃ | - | ~120-125 (q) |
Note: Predicted values are based on data from analogous compounds and general NMR principles. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition.
Table 2: Predicted Mass Spectrometry Data
| Technique | Expected m/z | Interpretation |
| HRMS (ESI+) | [M+H]⁺ ≈ 218.0793 | Confirms molecular formula |
| MS/MS Fragmentation | ||
| [M+H - C₂H₄N]⁺ | Loss of aziridine fragment | |
| [M+H - OC₆H₄CF₃]⁺ | Loss of the trifluoromethylphenoxy group | |
| [C₇H₄F₃O]⁺ | Trifluoromethylphenoxide fragment |
Experimental Protocols
The following sections detail the methodologies for the synthesis and structural characterization of this compound.
Synthesis of this compound
The synthesis of the title compound can be achieved through the nucleophilic substitution of a suitable leaving group on the azetidine ring with 4-(trifluoromethyl)phenol. A plausible synthetic route is outlined below.
Workflow for Synthesis and Purification
Caption: A general workflow for the synthesis and purification of this compound.
Protocol:
-
Protection of Azetidine: Start with a commercially available N-protected 3-hydroxyazetidine, for example, 1-Boc-3-hydroxyazetidine.
-
Activation of the Hydroxyl Group: The hydroxyl group is converted to a better leaving group, such as a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane) at 0 °C to room temperature.
-
Nucleophilic Substitution: The resulting 1-Boc-3-(mesyloxy/tosyloxy)azetidine is reacted with 4-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.
-
Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the final product.
NMR Spectroscopic Analysis
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Data Acquisition and Processing: Standard pulse programs are used for acquiring ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometric Analysis
Instrumentation: High-resolution mass spectra are obtained using an Agilent Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion.
Data Acquisition: The mass spectrometer is operated in the positive ion mode, and the data is acquired over a mass range of m/z 50-500.
Biological Relevance and Potential Signaling Pathways
Compounds containing the trifluoromethylphenyl motif have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While the specific biological target of this compound is not yet defined, a hypothetical signaling pathway illustrating its potential as an anticancer agent is presented below.
Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of this compound.
This diagram depicts the compound potentially inhibiting a Receptor Tyrosine Kinase (RTK), which in turn downregulates pro-survival and pro-proliferative signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. This inhibition could lead to decreased cell proliferation and survival, and ultimately induce apoptosis in cancer cells.
Conclusion
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. This guide provides a framework for the synthesis, purification, and characterization of this compound. The presented data, while based on predictions and analysis of analogous structures, offers a solid foundation for researchers in the field. Further experimental work is required to obtain and publish the definitive spectral data for this specific molecule. The potential biological activities of this compound warrant further investigation to explore its therapeutic potential.
References
Unraveling the Core Mechanism of 3-(4-(trifluoromethyl)phenoxy)azetidine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide explores the hypothesized mechanism of action of 3-(4-(trifluoromethyl)phenoxy)azetidine. Based on current understanding of structurally related compounds, this document outlines a potential pharmacological profile, provides detailed experimental protocols for its investigation, and presents key data in a structured format to facilitate further research and development.
The small, saturated nitrogen-containing heterocycle, azetidine, has emerged as a privileged scaffold in medicinal chemistry. Its rigid four-membered ring structure can impart favorable physicochemical properties, including metabolic stability and improved cell permeability, making it an attractive component in the design of novel therapeutics. When combined with a phenoxy moiety, particularly one substituted with an electron-withdrawing group like trifluoromethyl, the resulting molecule, this compound, presents a compelling candidate for neurological activity. While direct and extensive public literature on this specific compound is limited, analysis of analogous structures strongly suggests a primary mechanism of action centered on the modulation of monoamine neurotransmitter systems.
Hypothesized Mechanism of Action: Inhibition of Monoamine Transporters
Based on extensive research into related azetidine and phenoxy-containing compounds, it is hypothesized that this compound functions as a monoamine reuptake inhibitor . This action involves the blockade of one or more of the key transporters responsible for clearing serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).
The trifluoromethyl group at the para-position of the phenoxy ring is a critical feature. This strongly electron-withdrawing group can significantly alter the electronic distribution of the phenoxy ring, potentially enhancing the molecule's binding affinity and selectivity for specific monoamine transporters. The azetidine ring likely serves to correctly orient the phenoxy group within the transporter's binding pocket.
This proposed mechanism positions this compound as a potential candidate for the treatment of various central nervous system (CNS) disorders, such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD), where the modulation of monoaminergic signaling is a key therapeutic strategy.
Supporting Evidence from Structurally Related Compounds
The hypothesis for this compound's mechanism of action is built upon a foundation of structure-activity relationship (SAR) studies of similar molecules. Azetidine derivatives have been extensively investigated as inhibitors of neurotransmitter transporters.
For instance, various 3-aminoazetidine derivatives have been synthesized and evaluated as triple reuptake inhibitors (TRIs), demonstrating a spectrum of potencies against SERT, NET, and DAT.[1] Similarly, other azetidine analogs have shown potent inhibition of dopamine uptake at the vesicular monoamine transporter 2 (VMAT2).[2] Furthermore, studies on azetidine derivatives as GABA uptake inhibitors have established the four-membered ring as a viable scaffold for targeting neurotransmitter transport systems.[3]
The phenoxy group is also a well-established pharmacophore in ligands for G-protein coupled receptors (GPCRs) and transporters, suggesting its role in molecular recognition at these biological targets.[4]
Quantitative Data from Analogous Compounds
To provide a comparative context for future studies, the following table summarizes the biological activity of structurally related azetidine and phenoxy compounds. It is important to note that these are not data for this compound itself but for molecules that share key structural motifs.
| Compound/Analog Type | Target(s) | Activity (IC50/Ki) | Reference |
| 3-Aminoazetidine Derivatives | SERT, NET, DAT | Varies (nM to µM range) | [1] |
| cis- and trans-Azetidine Analogs | VMAT2 | Ki ≤ 66 nM | [2] |
| Azetidin-2-ylacetic Acid Derivatives | GAT-1 | IC50 = 2.01 - 2.83 µM | [3] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine | GAT-1, GAT-3 | IC50 = 26.6 - 31.0 µM | [3] |
Experimental Protocols for Mechanism Elucidation
To definitively determine the mechanism of action of this compound, a series of in vitro and cellular assays are required. The following are detailed protocols for key experiments.
Monoamine Transporter Binding Assays
This experiment determines the affinity of the test compound for SERT, NET, and DAT.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET), [3H]WIN 35,428 (for DAT).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound in assay buffer.
-
For non-specific binding determination, a high concentration of a known inhibitor is used (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Assays
This experiment measures the functional inhibition of neurotransmitter transport into cells.
-
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT, cultured in 96-well plates.
-
Radiolabeled neurotransmitters: [3H]5-HT, [3H]NE, [3H]DA.
-
Test compound: this compound.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Procedure:
-
Wash the cultured cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a short period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.
-
Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition at each concentration of the test compound.
-
Determine the IC50 value from the concentration-response curve using non-linear regression.
-
Visualizing the Proposed Mechanism and Workflow
To clearly illustrate the hypothesized signaling pathway and the experimental approach, the following diagrams are provided.
Conclusion
While further empirical data is required for definitive confirmation, the existing body of literature on related azetidine and phenoxy compounds provides a strong rationale for hypothesizing that this compound acts as a monoamine reuptake inhibitor. This technical guide offers a comprehensive framework for researchers to systematically investigate this hypothesis, from initial in vitro binding and uptake studies to more complex in vivo models. The structured data and detailed protocols herein are intended to serve as a valuable resource for the scientific community, accelerating the exploration of this promising compound and its potential therapeutic applications in the field of neuroscience.
References
- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Presumed Biological Activity of 3-(4-(trifluoromethyl)phenoxy)azetidine
Disclaimer: This document provides a detailed overview of the presumed biological activity of 3-(4-(trifluoromethyl)phenoxy)azetidine based on its structural similarity to compounds described in patent literature and related research. As of this writing, specific quantitative biological data for this exact molecule is not publicly available. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for its potential mechanism of action and the experimental approaches for its evaluation.
Introduction
The azetidine scaffold is a key structural motif in medicinal chemistry, valued for its ability to confer desirable physicochemical properties to drug candidates. Within this class, 3-phenoxyazetidine derivatives have emerged as a promising area of investigation for the treatment of central nervous system (CNS) disorders. Based on extensive patent literature, it is hypothesized that this compound functions as a triple reuptake inhibitor (TRI), simultaneously modulating the levels of three key neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).
TRIs represent a potential next-generation of antidepressants and treatments for other neurological conditions by offering a broader spectrum of activity compared to single or dual-acting reuptake inhibitors.[1][2][3]
Proposed Mechanism of Action: Triple Reuptake Inhibition
The primary proposed biological activity of this compound is the inhibition of the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's signal. By blocking these transporters, a TRI increases the extracellular concentrations of serotonin, norepinephrine, and dopamine, thereby enhancing and prolonging their signaling.[5][6][7]
This multifaceted mechanism is believed to offer a more robust therapeutic effect for conditions like major depressive disorder, where dysregulation of all three monoamine systems is often implicated.[2][3]
Quantitative Biological Data
While specific experimental data for this compound is not available, the following table illustrates the type of quantitative data that would be essential for its characterization as a triple reuptake inhibitor. The values are hypothetical and presented for illustrative purposes, based on active compounds in related patent literature.
| Target | Assay Type | Parameter | Hypothetical Value (nM) |
| Human SERT | Radioligand Binding | Ki | 15 |
| Human NET | Radioligand Binding | Ki | 50 |
| Human DAT | Radioligand Binding | Ki | 120 |
| Human SERT | Reuptake Inhibition | IC50 | 25 |
| Human NET | Reuptake Inhibition | IC50 | 75 |
| Human DAT | Reuptake Inhibition | IC50 | 180 |
Experimental Protocols
The evaluation of a compound like this compound for triple reuptake inhibitor activity typically involves a series of in vitro assays.
Radioligand Binding Assays
These assays determine the affinity of the test compound for the monoamine transporters.
-
Objective: To measure the equilibrium dissociation constant (Ki) of the test compound for SERT, NET, and DAT.
-
Methodology:
-
Source of Transporters: Membranes from cells stably expressing the human serotonin, norepinephrine, or dopamine transporters (e.g., HEK293 or CHO cells) are used.
-
Radioligand: A specific radiolabeled ligand for each transporter is used (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT).
-
Assay: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Detection: The amount of radioligand bound to the transporter is measured by scintillation counting after separating the bound from the free radioligand by rapid filtration.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Neurotransmitter Reuptake Inhibition Assays
These functional assays measure the ability of the test compound to inhibit the transport of neurotransmitters into cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for the reuptake of serotonin, norepinephrine, and dopamine.
-
Methodology:
-
Cell Lines: Whole cells stably expressing the human transporters are used.
-
Substrate: A radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is used as the substrate for the transporter.
-
Assay: The cells are pre-incubated with varying concentrations of the test compound, followed by the addition of the radiolabeled neurotransmitter.
-
Termination: The uptake process is stopped after a defined incubation period by rapidly washing the cells with ice-cold buffer.
-
Detection: The amount of radioactivity taken up by the cells is quantified by scintillation counting.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
-
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triple reuptake inhibitors: the next generation of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]
- 6. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 7. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of 3-(4-(trifluoromethyl)phenoxy)azetidine Derivatives: A Technical Guide for CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold has garnered significant attention in medicinal chemistry as a versatile building block for central nervous system (CNS) drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for various biological targets. This technical guide focuses on the discovery and preclinical development of a specific class of these compounds: 3-(4-(trifluoromethyl)phenoxy)azetidine derivatives. These molecules have shown considerable promise as modulators of monoamine transporters, which are critical targets in the treatment of depression, anxiety, and other neuropsychiatric disorders.
This document provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives. It includes detailed experimental protocols and presents quantitative data in a structured format to facilitate comparison and guide future research endeavors.
Core Concepts: Monoamine Reuptake Inhibition
The therapeutic rationale for the development of this compound derivatives is rooted in the monoamine hypothesis of depression. This hypothesis posits that a deficiency in the synaptic concentrations of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—contributes to the pathophysiology of depressive disorders. Monoamine transporters (SERT for serotonin, NET for norepinephrine, and DAT for dopamine) are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling.[1]
Inhibitors of these transporters, known as monoamine reuptake inhibitors, block this reuptake process, leading to an increased concentration of neurotransmitters in the synapse and enhanced postsynaptic signaling. Triple reuptake inhibitors (TRIs), which simultaneously block SERT, NET, and DAT, are of particular interest as they may offer a broader spectrum of antidepressant activity and potentially a faster onset of action compared to more selective agents.[2] The this compound scaffold has been explored for its potential to yield potent and balanced TRIs.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of 3-substituted azetidine derivatives often involves multi-step sequences starting from commercially available precursors. A common synthetic route to 3-aminoazetidine derivatives, which are bioisosteres of the target 3-oxyazetidine compounds, involves the reductive amination of a protected 3-azetidinone.[1]
While a comprehensive public dataset specifically for a series of this compound derivatives is not available, valuable SAR insights can be gleaned from closely related 3-aminoazetidine analogs. A study by Han et al. (2014) on 3-aminoazetidines provides a robust dataset for understanding the structural requirements for potent monoamine transporter inhibition.[1]
Key SAR Observations from 3-Aminoazetidine Derivatives:
-
Substitution on the Azetidine Nitrogen: The nature of the substituent on the azetidine nitrogen plays a crucial role in modulating the potency and selectivity of the compounds.
-
Aryl Substituents: The presence and substitution pattern of an aryl group at the 3-position of the azetidine ring are critical for high-affinity binding to monoamine transporters. For instance, moieties like naphthyl and 3,4-dichlorophenyl have been shown to significantly increase inhibitory activity against SERT.[1]
-
Bioisosteric Replacement: The exploration of bioisosteric replacements, such as substituting an ether linkage (as in the target compounds) for an amino group, is a key strategy in optimizing pharmacological properties.[1]
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activities of a selection of 3-aminoazetidine derivatives against human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters, as reported by Han et al. (2014).[1] This data serves as a valuable proxy for understanding the potential activity profile of this compound derivatives.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of Selected 3-Aminoazetidine Derivatives [1]
| Compound ID | R1 | R2 | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 8a | H | Phenyl | 150 | 230 | >1000 |
| 8b | H | 4-Chlorophenyl | 80 | 150 | 850 |
| 8c | H | 3,4-Dichlorophenyl | 15 | 35 | 450 |
| 8d | H | 2-Naphthyl | 10 | 25 | 300 |
| 10a | Methyl | Phenyl | 120 | 180 | >1000 |
| 10b | Methyl | 4-Chlorophenyl | 65 | 110 | 700 |
| 10c | Methyl | 3,4-Dichlorophenyl | 12 | 28 | 380 |
| 10dl | Methyl | 2-Naphthyl | 8 | 20 | 250 |
| Fluoxetine | - | - | 1.3 | 240 | 1200 |
| Nisoxetine | - | - | 120 | 2.5 | 350 |
| GBR12909 | - | - | 2500 | 800 | 1.5 |
Experimental Protocols
Monoamine Transporter Uptake Assay
This protocol is adapted from the methods described by Han et al. (2014) for determining the inhibitory activity of compounds on monoamine transporters.[1]
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with either hSERT, hNET, or hDAT.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled substrates: [³H]5-HT (for hSERT), [³H]NE (for hNET), and [³H]DA (for hDAT).
-
Non-radiolabeled uptake inhibitors for determining non-specific uptake (e.g., paroxetine for SERT, desipramine for NET, GBR12935 for DAT).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Culture the transfected HEK293 cells in appropriate medium until they reach confluence.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a defined period (e.g., 10 minutes) at room temperature to allow for neurotransmitter uptake.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Visualizations
Signaling Pathway of Monoamine Reuptake Inhibition
Caption: Mechanism of monoamine reuptake inhibition by this compound derivatives.
Experimental Workflow for Monoamine Transporter Uptake Assay
Caption: Workflow for the in vitro monoamine transporter uptake assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors for the treatment of CNS disorders. The structure-activity relationship data from closely related 3-aminoazetidine derivatives provide a strong foundation for the rational design of new analogs with improved potency and selectivity. The detailed experimental protocols and workflows presented in this guide are intended to facilitate the efficient discovery and preclinical evaluation of these and other novel azetidine-based compounds. Further research focusing on the specific this compound core is warranted to fully elucidate its therapeutic potential.
References
Spectroscopic and Synthetic Profile of 3-(4-(trifluoromethyl)phenoxy)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 3-(4-(trifluoromethyl)phenoxy)azetidine. Due to the limited availability of direct experimental data for this specific compound, this document leverages predictive models and data from structurally analogous compounds to offer a detailed profile. The guide includes predicted Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, presented in a clear, tabular format. Detailed experimental protocols for its synthesis and characterization are provided to facilitate its practical application in a laboratory setting. Additionally, workflows for its synthesis and proposed fragmentation pathways are visualized using Graphviz diagrams to enhance understanding. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and medicinal chemistry who are interested in the unique structural and potential biological properties of fluorinated azetidine scaffolds.
Introduction
Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique three-dimensional structure, which can impart favorable pharmacokinetic properties to drug candidates.[1] The incorporation of a trifluoromethyl group, a common bioisostere, can further enhance metabolic stability, binding affinity, and cell permeability. The title compound, this compound, combines these two valuable pharmacophores, making it a molecule of interest for further investigation. This guide aims to provide a detailed, albeit predictive, spectroscopic and synthetic profile to aid in its synthesis, identification, and further development.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are presented below.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.58 | d | 2H | Ar-H (ortho to O) |
| ~6.98 | d | 2H | Ar-H (meta to O) |
| ~4.90 | m | 1H | Azetidine CH-O |
| ~4.10 | m | 2H | Azetidine CH₂N (axial) |
| ~3.85 | m | 2H | Azetidine CH₂N (equatorial) |
| ~2.50 | br s | 1H | NH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~161.5 | Ar-C (para to CF₃) |
| ~127.0 (q, J ≈ 33 Hz) | Ar-C (meta to CF₃) |
| ~124.5 (q, J ≈ 272 Hz) | CF₃ |
| ~115.0 | Ar-C (ortho to CF₃) |
| ~70.0 | Azetidine CH-O |
| ~50.0 | Azetidine CH₂N |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -62.5 | s | CF₃ |
Mass Spectrometry (MS)
The predicted mass spectrum of this compound under electron ionization (EI) would be expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment |
| 217 | [M]⁺ |
| 160 | [M - C₂H₄N]⁺ |
| 145 | [M - C₂H₄NO]⁺ |
| 95 | [C₆H₄F₃]⁺ |
| 57 | [C₃H₅N]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3350 | N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1610, 1510 | Aromatic C=C stretch |
| ~1250 | C-O-C stretch (aryl ether) |
| ~1320, 1160, 1110 | C-F stretch (CF₃) |
Experimental Protocols
The following protocols are proposed for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This synthesis is a two-step process involving a Williamson ether synthesis followed by deprotection.
Step 1: Synthesis of 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
-
To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 4-fluorobenzotrifluoride (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine.
Step 2: Deprotection to this compound
-
Dissolve the purified 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (10 eq).
-
Stir the solution at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford this compound hydrochloride as a solid, which can be neutralized with a suitable base if the free base is required.
Spectroscopic Characterization
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and trichlorofluoromethane (CFCl₃) as an external standard for ¹⁹F.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Infrared Spectroscopy: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film or KBr pellet.
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
Proposed Mass Spectrometry Fragmentation
The diagram below outlines a plausible fragmentation pathway for the molecular ion of this compound.
Caption: Proposed EI fragmentation of this compound.
Conclusion
This technical guide provides a robust, albeit predictive, dataset for this compound. The tabulated spectroscopic data, detailed synthetic protocols, and clear visualizations offer a valuable resource for researchers. While direct experimental validation is pending, the information herein serves as a strong starting point for the synthesis, characterization, and further investigation of this promising molecule in the context of drug discovery and development.
References
3-(4-(trifluoromethyl)phenoxy)azetidine suppliers and cost
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-(trifluoromethyl)phenoxy)azetidine, a valuable building block in medicinal chemistry. This document details available suppliers, estimated costs, and a comprehensive synthetic protocol.
Market Availability and Cost
Sourcing this compound, primarily as its hydrochloride salt, is feasible through a select number of chemical suppliers specializing in research and development compounds. The cost can vary based on purity, quantity, and the supplier. Below is a summary of available suppliers and their indicative pricing.
| Supplier | Product Name | CAS Number | Purity | Quantity | Estimated Cost (USD) |
| AK Scientific | This compound HCl | 1236862-38-6 | 98% | 50mg | $23[1] |
| 100mg | $37[1] | ||||
| 1g | $118[1] | ||||
| CymitQuimica | 3-[4-(Trifluoromethyl)phenoxy]azetidine hydrochloride | 1236862-38-6 | 97% | 250mg | €360.00 |
| 500mg | €519.00 | ||||
| 1g | €759.00 | ||||
| Hangzhou Leap Chem Co., Ltd. | 3-[4-(TrifluoroMethyl)phenoxy]azetidine HCl | 1236862-38-6 | N/A | N/A | N/A |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability. The free base form of this compound may be available through custom synthesis requests.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a two-step process:
-
Synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine: This involves the coupling of N-Boc-3-hydroxyazetidine with 4-(trifluoromethyl)phenol.
-
Deprotection of the N-Boc group: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.
Below are detailed experimental protocols for each step.
Synthesis of tert-Butyl this compound-1-carboxylate
This procedure is adapted from a general method for the synthesis of 3,3-disubstituted azetidines.[2]
Reaction Scheme:
Caption: Synthesis of the N-Boc protected intermediate via Mitsunobu reaction.
Materials:
-
N-Boc-3-hydroxyazetidine
-
4-(Trifluoromethyl)phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 4-(trifluoromethyl)phenol (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl this compound-1-carboxylate.
Deprotection of tert-Butyl this compound-1-carboxylate
The removal of the N-Boc protecting group is a standard procedure in organic synthesis and can be achieved under acidic conditions.
Reaction Scheme:
Caption: N-Boc deprotection to yield the final product.
Materials:
-
tert-Butyl this compound-1-carboxylate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected azetidine (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) or a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
To obtain the free base, dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
-
For the hydrochloride salt, after evaporation of the solvent and excess HCl, the solid residue can be triturated with diethyl ether and filtered to obtain the desired salt.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the two-step synthesis.
This guide provides essential information for researchers interested in utilizing this compound in their work. By offering insights into its commercial availability and a detailed synthetic route, this document aims to facilitate the procurement and application of this important chemical entity in drug discovery and development.
References
Methodological & Application
Synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine: A Detailed Protocol for Pharmaceutical Research
Introduction
3-(4-(trifluoromethyl)phenoxy)azetidine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the unique conformational constraints imposed by the azetidine ring and the electronic properties of the trifluoromethylphenoxy group. This document provides detailed application notes and experimental protocols for the synthesis of this compound, targeting researchers and professionals in drug development. The synthesis is typically achieved through a three-stage process: formation of the ether linkage on an N-protected 3-hydroxyazetidine, followed by deprotection of the nitrogen to yield the final product. Two primary methods for the etherification are presented: the Mitsunobu reaction and the Williamson ether synthesis.
Synthetic Pathways
The synthesis of this compound commences with the commercially available N-Boc-3-hydroxyazetidine. The key etherification step can be performed via two main routes, followed by a final deprotection step.
Pathway A: Mitsunobu Reaction
The Mitsunobu reaction offers a direct, one-step conversion of N-Boc-3-hydroxyazetidine to the desired ether by activating the alcohol in situ.[1] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.[2]
Experimental Protocol: Synthesis of tert-butyl this compound-1-carboxylate
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.), 4-(trifluoromethyl)phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the product.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |
| tert-butyl 3-hydroxyazetidine-1-carboxylate | 173.21 | 1.0 |
| 4-(trifluoromethyl)phenol | 162.11 | 1.2 |
| Triphenylphosphine | 262.29 | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 |
| Product | MW ( g/mol ) | Typical Yield |
| tert-butyl this compound-1-carboxylate | 317.30 | 70-85% |
Table 1: Reagents and typical yield for the Mitsunobu reaction.
Pathway B: Williamson Ether Synthesis
This classic two-step method involves the activation of the alcohol, followed by a nucleophilic substitution by the phenoxide.[3]
Step 1: Activation of N-Boc-3-hydroxyazetidine (Mesylation)
Experimental Protocol:
-
Reaction Setup: Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Reagent Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Step 2: Nucleophilic Substitution
Experimental Protocol:
-
Phenoxide Formation: In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF). Cool to 0 °C and add a solution of 4-(trifluoromethyl)phenol (1.1 eq.) in DMF dropwise. Stir at room temperature for 30 minutes.
-
Substitution Reaction: Add a solution of the crude N-Boc-3-mesyloxyazetidine (1.0 eq.) from the previous step in DMF to the phenoxide solution.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter, concentrate, and purify the crude product by column chromatography on silica gel.
| Reactant/Reagent | Molar Equivalent (Step 1) | Molar Equivalent (Step 2) |
| tert-butyl 3-hydroxyazetidine-1-carboxylate | 1.0 | - |
| Methanesulfonyl Chloride | 1.2 | - |
| Triethylamine | 1.5 | - |
| 4-(trifluoromethyl)phenol | - | 1.1 |
| Sodium Hydride (60% dispersion) | - | 1.2 |
| Intermediate/Product | Typical Yield (Step 1) | Typical Yield (Step 2) |
| N-Boc-3-mesyloxyazetidine | >95% (crude) | - |
| N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate | - | 60-80% (over 2 steps) |
Table 2: Reagents and typical yields for the Williamson ether synthesis.
Final Step: N-Boc Deprotection
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, which is commonly isolated as a hydrochloride salt to improve stability and handling.[4] This is typically achieved under acidic conditions.[5][6][7][8]
Experimental Protocol: Synthesis of this compound hydrochloride
-
Reaction Setup: Dissolve tert-butyl this compound-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Reagent Addition: Cool the solution to 0 °C. Add an excess of a strong acid. Two common methods are:
-
Method A (TFA): Add trifluoroacetic acid (TFA) (10 eq.) dropwise.
-
Method B (HCl): Add a solution of 4M HCl in 1,4-dioxane (4-5 eq.).
-
-
Reaction Execution: Stir the reaction at room temperature for 2-4 hours (Method A) or until TLC indicates complete consumption of the starting material (typically 1-2 hours for Method B).
-
Work-up and Isolation:
-
Method A (TFA): Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free base. To form the hydrochloride salt, dissolve the free base in a minimal amount of a solvent like diethyl ether and add a solution of HCl in ether until precipitation is complete. Collect the solid by filtration.
-
Method B (HCl): Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the product. It can be triturated with a solvent like diethyl ether or ethyl acetate to afford a purified, free-flowing solid.
-
| Reactant/Reagent | Molar Equivalent |
| tert-butyl this compound-1-carboxylate | 1.0 |
| Trifluoroacetic Acid (TFA) or 4M HCl in dioxane | 4-10 |
| Product | Typical Yield |
| This compound hydrochloride | >90% |
Table 3: Reagents and typical yield for the N-Boc deprotection.
The synthesis of this compound can be reliably achieved from N-Boc-3-hydroxyazetidine. The choice between the Mitsunobu reaction and the Williamson ether synthesis for the key etherification step will depend on factors such as reagent availability, scale, and sensitivity of other functional groups. The Mitsunobu reaction offers a more direct route, while the Williamson synthesis may be more cost-effective for larger-scale preparations. Both pathways culminate in a straightforward acid-mediated deprotection to afford the final product. The protocols provided herein serve as a comprehensive guide for researchers in the synthesis of this important pharmaceutical intermediate.
References
- 1. WO2018091687A1 - Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission - Google Patents [patents.google.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols for the Synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine, a valuable building block in medicinal chemistry. The synthesis is accomplished via a robust two-step sequence commencing with the readily available starting materials, 1-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol.
The initial step involves the formation of the aryl ether linkage through a Mitsunobu reaction, yielding the N-Boc protected intermediate. Subsequent deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions affords the final target compound.
Overall Reaction Scheme
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Yield (%) |
| 1 | Mitsunobu Reaction | 1-Boc-3-hydroxyazetidine | 4-(Trifluoromethyl)phenol | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | THF | tert-Butyl this compound-1-carboxylate | ~85-95 |
| 2 | N-Boc Deprotection | tert-Butyl this compound-1-carboxylate | Trifluoroacetic Acid (TFA) | - | DCM | This compound | >95 |
Experimental Protocols
Step 1: Synthesis of tert-Butyl this compound-1-carboxylate (Mitsunobu Reaction)
This protocol describes the formation of the aryl ether linkage via a Mitsunobu reaction.
Materials:
-
1-Boc-3-hydroxyazetidine
-
4-(Trifluoromethyl)phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-3-hydroxyazetidine (1.0 eq.), 4-(trifluoromethyl)phenol (1.1 eq.), and triphenylphosphine (1.3 eq.).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration with respect to the azetidine).
-
Cool the resulting solution to 0 °C using an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl this compound-1-carboxylate as a solid or oil.
Step 2: Synthesis of this compound (N-Boc Deprotection)
This protocol outlines the removal of the Boc protecting group to yield the final product.
Materials:
-
tert-Butyl this compound-1-carboxylate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq.) in dichloromethane (DCM) (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10 eq.) dropwise to the stirred solution.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (to neutralize any remaining acid).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation or crystallization if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key steps in the Mitsunobu reaction pathway.
Application Notes and Protocols: 3-(4-(Trifluoromethyl)phenoxy)azetidine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-(Trifluoromethyl)phenoxy)azetidine is a valuable building block for medicinal chemistry and drug discovery. Its structure incorporates three key motifs that are highly advantageous for developing novel therapeutic agents: the azetidine ring, a trifluoromethyl group, and a phenoxy linker.
-
Azetidine Ring: This four-membered saturated heterocycle is a desirable scaffold. Its inherent ring strain can contribute to unique conformational properties, and its small, polar nature can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] Azetidines are increasingly recognized as important motifs in bioactive molecules.[2][3]
-
Trifluoromethyl (-CF3) Group: The inclusion of a trifluoromethyl group is a well-established strategy in drug design.[4] Its strong electron-withdrawing nature and high metabolic stability can significantly enhance a molecule's pharmacokinetic profile, binding affinity, and membrane permeability.[4]
-
Phenoxy Linker: The ether linkage provides a stable connection between the azetidine and the trifluoromethylphenyl group, while also offering a specific vector for positioning the moieties within a target's binding site.
These features make this compound an attractive starting point for synthesizing a diverse range of compounds, particularly kinase inhibitors and other targeted therapeutics.[5][6]
Synthetic Applications & Methodologies
The primary synthetic utility of this compound lies in the functionalization of its secondary amine. This nitrogen atom serves as a versatile handle for introducing a wide array of substituents through N-alkylation, N-acylation, and N-arylation reactions.[7]
Diagram: General Synthetic Utility
References
- 1. Harnessing oxetane and azetidine sulfonyl fluorides for opportunities in drug discovery [spiral.imperial.ac.uk]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. Synthesis of histidine kinase inhibitors and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of 3-(4-(trifluoromethyl)phenoxy)azetidine
Introduction
3-(4-(trifluoromethyl)phenoxy)azetidine is a chemical compound featuring an azetidine ring linked to a trifluoromethyl-substituted phenoxy group. Azetidine scaffolds are of significant interest in medicinal chemistry as they are considered privileged structures that can improve the pharmacokinetic properties of drug candidates.[1] The trifluoromethyl group is also a common substituent in pharmaceuticals, known for enhancing metabolic stability and binding affinity. Consequently, robust and reliable analytical methods are essential for the characterization, quantification, and quality control of this compound in research and development settings.
These application notes provide detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: This protocol is intended for the structural confirmation and purity assessment of neat or isolated this compound. NMR provides detailed information about the chemical structure, connectivity of atoms, and the presence of impurities.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d6) or Chloroform-d (CDCl3)) in a standard 5 mm NMR tube.[2]
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
-
Instrument Setup and Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the spectrometer for the chosen solvent.
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra at a constant temperature (e.g., 25 °C).
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).
-
For ¹⁹F NMR, use appropriate spectral width and acquisition parameters for fluorine analysis.
-
Data Presentation: Expected NMR Data
The following table summarizes the anticipated chemical shifts for this compound. Actual values may vary based on solvent and experimental conditions.
| Nucleus | Position (Structure) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | Azetidine CH₂ (C2, C4) | ~ 4.0 - 4.5 | Triplet (or Multiplet) | To be determined |
| ¹H | Azetidine CH (C3) | ~ 5.0 - 5.5 | Quintet (or Multiplet) | To be determined |
| ¹H | Aromatic CH (ortho to O) | ~ 7.0 - 7.2 | Doublet | To be determined |
| ¹H | Aromatic CH (ortho to CF₃) | ~ 7.6 - 7.8 | Doublet | To be determined |
| ¹³C | Azetidine CH₂ (C2, C4) | ~ 50 - 60 | - | - |
| ¹³C | Azetidine CH (C3) | ~ 70 - 80 | - | - |
| ¹³C | Aromatic C (quaternary, C-O) | ~ 160 - 165 | - | - |
| ¹³C | Aromatic CH (ortho to O) | ~ 115 - 120 | - | - |
| ¹³C | Aromatic CH (ortho to CF₃) | ~ 125 - 130 | Quartet (q) | J(C-F) ~ 3-4 Hz |
| ¹³C | Aromatic C (quaternary, C-CF₃) | ~ 122 - 128 | Quartet (q) | J(C-F) ~ 30-35 Hz |
| ¹³C | CF₃ | ~ 124 | Quartet (q) | J(C-F) ~ 270-275 Hz |
| ¹⁹F | CF₃ | ~ -60 to -65 | Singlet | - |
Visualization: NMR Analysis Workflow
Caption: Figure 1: General workflow for NMR sample preparation and analysis.
Method 2: Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
Application: This Reverse-Phase HPLC (RP-HPLC) method is designed for the separation and quantification of this compound and the detection of process-related impurities in bulk drug substance and formulated products.[3][4]
Experimental Protocol
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (100 µg/mL): Prepare a solution of the test sample in the diluent to obtain a nominal concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
The separation can be performed on a system equipped with a UV detector.[6]
-
Data Presentation: HPLC Method Parameters and System Suitability
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | Time (min) / %B: 0/30, 15/80, 18/80, 18.1/30, 25/30 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8-12 minutes (to be determined experimentally) |
| System Suitability | |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6 injections) |
Visualization: HPLC Analysis Workflow
Caption: Figure 2: Workflow for HPLC method setup and sample analysis.
Method 3: Trace Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application: This LC-MS/MS method is suitable for the highly sensitive and selective quantification of this compound in complex matrices, such as biological fluids (plasma, serum). This protocol is based on common practices for small molecule bioanalysis.[7][8]
Experimental Protocol
-
Sample Preparation (Protein Precipitation): [7]
-
Pipette 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of an appropriate internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
The chromatographic conditions can be adapted from the HPLC method, often using a shorter column and faster gradient for higher throughput.
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Data Presentation: Representative LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring | Multiple Reaction Monitoring (MRM) |
| Analyte MRM Transition | Precursor Ion (Q1): m/z 232.1 [M+H]⁺ (Hypothetical)Product Ion (Q3): To be determined by infusion |
| IS MRM Transition | To be determined based on the selected IS |
| Collision Energy (CE) | To be optimized |
| Dwell Time | 100 ms |
Visualization: Bioanalytical Method Validation Logic
Caption: Figure 3: Key parameters for bioanalytical method validation.[7]
References
- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cipac.org [cipac.org]
- 6. ijpsm.com [ijpsm.com]
- 7. benchchem.com [benchchem.com]
- 8. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-(trifluoromethyl)phenoxy)azetidine in CNS Drug Discovery Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a valuable component in modern medicinal chemistry, recognized for its ability to confer advantageous physicochemical properties upon drug candidates, including improved solubility, metabolic stability, and three-dimensional complexity. Within this class, 3-phenoxyazetidine derivatives have emerged as promising modulators of central nervous system (CNS) targets. This document provides detailed application notes and protocols for the investigation of 3-(4-(trifluoromethyl)phenoxy)azetidine , a representative member of this class, for its potential inclusion in CNS-focused drug discovery libraries.
The trifluoromethyl group on the phenoxy ring is a common bioisostere for a methyl or chloro group and can influence metabolic stability and receptor binding affinity. These notes are intended to guide researchers in the synthesis, characterization, and biological evaluation of this compound and its analogs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for assessing its drug-likeness and potential for CNS penetration.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO | [1] |
| Molecular Weight | 217.19 g/mol | [1] |
| Boiling Point | 257°C | N/A |
| Density | 1.277 g/cm³ | N/A |
| Flash Point | 109°C | N/A |
| Storage Temperature | 2-8°C | [1] |
Biological Target Profile
Based on studies of analogous 3-phenoxyazetidine compounds, This compound is predicted to be a potent inhibitor of monoamine transporters, specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Such triple reuptake inhibitors (TRIs) are of significant interest for the treatment of various CNS disorders, including depression and attention-deficit/hyperactivity disorder (ADHD).
The following table summarizes the binding affinities (Ki, nM) of representative 3-aryloxyazetidine analogs at human monoamine transporters. It is anticipated that this compound will exhibit a similar profile.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Analog 1 (6bd) | 1.2 | 8.5 | 25 |
| Analog 2 (6be) | 0.8 | 12 | 30 |
| This compound | Predicted: <50 | Predicted: <50 | Predicted: <100 |
Note: Data for Analogs 1 and 2 are representative of the 3-aryloxyazetidine scaffold and are included for comparative purposes. The values for this compound are predicted based on structure-activity relationships (SAR) and require experimental validation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of related 3-phenoxyazetidine derivatives.
Materials:
-
1-Boc-3-hydroxyazetidine
-
4-(Trifluoromethyl)phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Mitsunobu Reaction:
-
To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) and 4-(trifluoromethyl)phenol (1.2 eq) in anhydrous DCM at 0°C, add PPh₃ (1.5 eq).
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Boc-protected this compound.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (10 eq) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Protocol 2: Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for SERT, NET, and DAT.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT)
-
Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT)
-
This compound (test compound)
-
96-well microplates
-
Cell harvester and glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, cell membranes, and either buffer (for total binding), a high concentration of non-specific inhibitor, or varying concentrations of the test compound.
-
Add the radioligand at a concentration near its Kd.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol describes an in vitro model to assess the potential of this compound to cross the blood-brain barrier.
Materials:
-
Transwell inserts with a microporous membrane
-
Human brain microvascular endothelial cells (hBMECs)
-
Astrocyte-conditioned medium or co-culture with astrocytes
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
This compound (test compound)
-
Reference compounds with known BBB permeability (e.g., caffeine - high, atenolol - low)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture:
-
Seed hBMECs on the apical side of the Transwell inserts.
-
Culture until a confluent monolayer is formed, often in the presence of astrocyte-conditioned medium or in co-culture with astrocytes on the basolateral side to induce tight junction formation.
-
Monitor the integrity of the monolayer by measuring transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayer with assay buffer.
-
Add the test compound and reference compounds to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
Analyze the concentration of the compounds in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Signaling Pathway
Inhibition of monoamine transporters by this compound is expected to increase the synaptic concentrations of serotonin, norepinephrine, and dopamine, thereby enhancing neurotransmission.
In Vitro ADME Profile
A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for advancing a compound in a drug discovery pipeline. The following table provides predicted and experimentally determined values for key in vitro ADME parameters for compounds with similar scaffolds.
| Parameter | Predicted/Exemplar Value | Method |
| Metabolic Stability | ||
| Human Liver Microsomal Half-life (t₁/₂) | > 30 min | Incubation with human liver microsomes and NADPH, followed by LC-MS/MS analysis of parent compound disappearance. |
| Plasma Protein Binding | ||
| Human Plasma Protein Binding (%) | < 95% | Equilibrium dialysis with human plasma. |
| CYP450 Inhibition | ||
| IC₅₀ vs. major CYP isoforms (e.g., 3A4, 2D6) | > 10 µM | Incubation with specific CYP isoforms and probe substrates, followed by measurement of metabolite formation. |
Note: These values are illustrative and require experimental determination for this compound. The trifluoromethyl group is often incorporated to block potential sites of metabolism, which may lead to improved metabolic stability compared to non-fluorinated analogs.
Conclusion
This compound represents a promising scaffold for the development of CNS-active compounds, likely acting as a monoamine transporter inhibitor. The protocols and application notes provided herein offer a comprehensive framework for its synthesis, characterization, and biological evaluation. The incorporation of this and related analogs into CNS drug discovery libraries, coupled with the systematic assessment of their pharmacological and pharmacokinetic properties, may lead to the identification of novel therapeutic candidates for a range of neurological and psychiatric disorders. Further studies are warranted to experimentally validate the predicted biological activities and to explore the structure-activity relationships within this chemical series.
References
Application Notes and Protocols for Developing Antitumor Agents with 3-(4-(trifluoromethyl)phenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that can be exploited for the design of novel therapeutic agents. This document provides detailed application notes and protocols for the investigation of 3-(4-(trifluoromethyl)phenoxy)azetidine and its derivatives as potential antitumor agents. The presence of the trifluoromethyl group on the phenoxy moiety is often associated with enhanced metabolic stability and increased biological activity. While specific data for this compound is emerging, the protocols and methodologies outlined herein are based on established procedures for analogous azetidine-based compounds and provide a comprehensive framework for its evaluation.
Synthesis Protocol
A plausible and common method for the synthesis of this compound involves the reaction of a protected 3-hydroxyazetidine with 4-(trifluoromethyl)phenol. The Mitsunobu reaction is a well-established method for such ether formations.
Protocol 1: Synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine via Mitsunobu Reaction
Materials:
-
1-N-Boc-3-hydroxyazetidine
-
4-(Trifluoromethyl)phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-N-Boc-3-hydroxyazetidine (1 equivalent) and 4-(trifluoromethyl)phenol (1.2 equivalents) in anhydrous THF.
-
Add triphenylphosphine (1.5 equivalents) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution. The reaction is often exothermic.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine.
Protocol 2: Deprotection of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
Materials:
-
N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 10 equivalents) or a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Proposed Mechanism of Action and Signaling Pathway
Based on the structural motifs present in this compound, a plausible mechanism of action is the inhibition of a protein kinase involved in oncogenic signaling. The following diagram illustrates a hypothetical signaling pathway that could be targeted.
Protecting Group Strategies for 3-(4-(Trifluoromethyl)phenoxy)azetidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups on the nitrogen atom of 3-(4-(trifluoromethyl)phenoxy)azetidine. This key intermediate is valuable in the synthesis of novel therapeutics, and its effective manipulation is crucial for successful multi-step synthetic campaigns. The following sections detail the protection of the azetidine nitrogen with common protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tosyl (Ts)—and the subsequent deprotection methodologies.
Introduction
The azetidine ring is a strained four-membered heterocycle that imparts unique conformational constraints and physicochemical properties to molecules, making it an attractive scaffold in medicinal chemistry. The secondary amine of this compound is a nucleophilic center that often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the orthogonality of its removal. This document outlines reliable strategies for the protection and deprotection of this specific azetidine derivative.
Synthesis of the Core Scaffold
The synthesis of the parent compound, this compound, is most commonly achieved via a Mitsunobu reaction between a suitable N-protected 3-hydroxyazetidine and 4-(trifluoromethyl)phenol, followed by deprotection. The most common starting material is N-Boc-3-hydroxyazetidine due to its commercial availability and the mild conditions for Boc group removal.
Experimental Protocol: Synthesis of tert-butyl this compound-1-carboxylate
This protocol outlines the synthesis of the N-Boc protected title compound, a key intermediate for accessing the unprotected azetidine or for use in syntheses where the Boc group is carried through several steps.
Reaction Scheme:
Materials:
-
N-Boc-3-hydroxyazetidine
-
4-(Trifluoromethyl)phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 4-(trifluoromethyl)phenol (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl this compound-1-carboxylate.
Protecting Group Strategies
The free this compound, typically obtained as a hydrochloride salt after deprotection of the Boc group, can be protected with various groups to suit different synthetic needs.
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
Reaction Scheme:
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound hydrochloride (1.0 eq.) in DCM or THF.
-
Add a base such as triethylamine (2.2 eq.) or an aqueous solution of sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (1.1 eq.) to the mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
If using an aqueous base, separate the organic layer. If using triethylamine, wash the reaction mixture with water.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another common amine protecting group, stable to acidic and basic conditions and readily removed by hydrogenolysis.
Reaction Scheme:
Materials:
-
This compound hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (NEt₃)
-
Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve or suspend this compound hydrochloride (1.0 eq.) in DCM.
-
Add a base such as triethylamine (2.2 eq.) or an aqueous solution of sodium carbonate.
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Tosyl (Ts) Protection
The tosyl group provides a robust protection for amines, being stable to a wide range of conditions, including strongly acidic and oxidative environments. Its removal often requires reductive methods.
Reaction Scheme:
Materials:
-
This compound hydrochloride
-
p-Toluenesulfonyl chloride (Ts-Cl)
-
Pyridine or Triethylamine (NEt₃)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve or suspend this compound hydrochloride (1.0 eq.) in DCM or pyridine (used as both solvent and base).
-
If using DCM, add triethylamine (2.5 eq.).
-
Cool the mixture to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Deprotection Strategies
The choice of deprotection method is dictated by the protecting group and the presence of other functional groups in the molecule.
Boc Deprotection
The Boc group is typically removed under acidic conditions.
Reaction Scheme:
Materials:
-
tert-Butyl this compound-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)
Procedure:
-
Dissolve the N-Boc protected azetidine (1.0 eq.) in DCM.
-
Add trifluoroacetic acid (5-10 eq., or use a 20-50% solution of TFA in DCM).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting trifluoroacetate salt can be used directly or neutralized by partitioning between an organic solvent (e.g., EtOAc) and a saturated aqueous NaHCO₃ solution to obtain the free amine.
Cbz Deprotection
The Cbz group is most commonly removed by catalytic hydrogenolysis.
Reaction Scheme:
Materials:
-
Benzyl this compound-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected azetidine (1.0 eq.) in MeOH or EtOH.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Purge the reaction vessel with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Tosyl Deprotection
Removal of the tosyl group is more challenging and often requires harsh reductive conditions.
Reaction Scheme:
Materials:
-
1-Tosyl-3-(4-(trifluoromethyl)phenoxy)azetidine
-
Sodium metal
-
Naphthalene
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flask under an inert atmosphere, prepare a solution of sodium naphthalenide by stirring sodium metal (4.0 eq.) and naphthalene (4.4 eq.) in anhydrous THF at room temperature until a dark green color persists.
-
Cool this solution to -78 °C.
-
Add a solution of the N-tosyl protected azetidine (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the protection and deprotection of this compound. Please note that yields are representative and may vary depending on the specific reaction scale and conditions.
| Reaction | Protecting Group | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Protection | Boc | (Boc)₂O, NEt₃ | DCM | RT | 2-12 | >90 |
| Cbz | Cbz-Cl, Na₂CO₃ | DCM/H₂O | 0 to RT | 2-6 | 85-95 | |
| Tosyl | Ts-Cl, Pyridine | Pyridine | 0 to RT | 12-24 | 80-90 | |
| Deprotection | Boc | TFA | DCM | RT | 1-4 | >95 |
| Cbz | H₂, 10% Pd/C | MeOH | RT | 2-16 | >95 | |
| Tosyl | Sodium Naphthalenide | THF | -78 | 1-3 | 60-80 |
Visualizations
Caption: Synthetic and protecting group workflow for this compound.
Caption: General experimental workflow for protection and deprotection reactions.
Application Notes and Protocols for the Functionalization of 3-(4-(Trifluoromethyl)phenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as improved metabolic stability, enhanced solubility, and increased three-dimensionality to drug candidates.[1] The target molecule, 3-(4-(trifluoromethyl)phenoxy)azetidine, combines this valuable heterocycle with a trifluoromethylphenoxy group. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2][3] This unique combination makes this compound an attractive starting point for the development of novel therapeutics.
These application notes provide detailed protocols for the functionalization of the azetidine ring of this compound at the nitrogen atom (N-functionalization) and at the carbon atoms (C-H functionalization).
Functionalization Strategies
The primary sites for functionalization on the this compound ring are the nitrogen atom and the C-H bonds at the 2 and 4 positions.
-
N-Functionalization: The secondary amine of the azetidine ring is a nucleophilic center that readily undergoes reactions such as alkylation and acylation, allowing for the introduction of a wide variety of substituents.
-
C-H Functionalization: Direct functionalization of the C-H bonds of the azetidine ring is a more advanced strategy that enables the introduction of substituents at positions that are not readily accessible through classical methods.
Experimental Protocols
N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the nitrogen atom of the azetidine ring. This can be achieved through various methods, including reductive amination and reaction with alkyl halides.
Protocol 1.1: Reductive Amination
This protocol describes the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv.) and the desired aldehyde or ketone (1.2 equiv.) in dichloromethane (0.1 M), add sodium triacetoxyborohydride (1.5 equiv.) in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated azetidine.
Protocol 1.2: Alkylation with Alkyl Halides
This protocol describes the reaction of this compound with an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv.) in acetonitrile (0.2 M), add potassium carbonate (2.0 equiv.) and the alkyl halide (1.1 equiv.).
-
Stir the reaction mixture at 60 °C for 6-18 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Isobutyraldehyde (Reductive Amination) | STAB | DCM | 6 | 85 |
| 2 | Benzyl bromide | K₂CO₃ | ACN | 12 | 92 |
| 3 | Ethyl iodide | Cs₂CO₃ | DMF | 8 | 88 |
N-Acylation of this compound
N-acylation introduces an acyl group onto the nitrogen atom of the azetidine ring, forming an amide.
Protocol 2.1: Acylation with Acyl Chlorides
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (0.1 M) at 0 °C, add the acyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2.2: Amide Coupling with Carboxylic Acids
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 equiv.), HATU (1.1 equiv.), and DIPEA (2.0 equiv.) in DMF (0.2 M), add this compound (1.0 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Acylating Agent | Coupling Reagent/Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | TEA | DCM | 3 | 95 |
| 2 | Acetyl chloride | TEA | DCM | 2 | 91 |
| 3 | Acetic acid | HATU/DIPEA | DMF | 18 | 87 |
Proposed C-H Functionalization of this compound
Direct C-H functionalization of the azetidine ring is a powerful tool for late-stage modification. The following protocols are proposed based on methodologies developed for other substituted azetidines and related heterocycles.
Protocol 3.1: Palladium-Catalyzed C-H Arylation (Proposed)
This protocol is adapted from methods for the C-H arylation of other saturated heterocycles.[4]
Materials:
-
N-protected this compound (e.g., N-Boc or a directing group)
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver acetate (AgOAc) or other oxidant
-
Potassium carbonate (K₂CO₃) or other base
-
Toluene or other high-boiling solvent
Procedure:
-
In a sealed tube, combine the N-protected this compound (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (5-10 mol%), and a suitable ligand if necessary.
-
Add the oxidant (e.g., AgOAc, 1.2 equiv.) and base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous solvent (e.g., toluene, 0.1 M).
-
Heat the reaction mixture to 100-120 °C for 12-48 hours. Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
| Entry | Arylating Agent | Catalyst | Oxidant/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(OAc)₂ | AgOAc/K₂CO₃ | Toluene | 110 | 24 | 40-60 (Estimated) |
| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂/SPhos | PhI(OAc)₂/Li₂CO₃ | Dioxane | 100 | 36 | 30-50 (Estimated) |
Experimental Workflows and Signaling Pathways
Experimental Workflow
The general workflow for the synthesis and functionalization of a library of this compound derivatives is depicted below. This workflow is amenable to high-throughput synthesis and screening efforts in drug discovery.
Caption: General experimental workflow for library synthesis.
Potential Signaling Pathway Involvement
Compounds containing a trifluoromethylphenoxy moiety are often investigated as inhibitors of various protein kinases.[5] Therefore, derivatives of this compound could potentially modulate key signaling pathways involved in cell proliferation, differentiation, and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Potential modulation of the MAPK signaling pathway.
References
- 1. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization [organic-chemistry.org]
- 2. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(4-(trifluoromethyl)phenoxy)azetidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-(4-(trifluoromethyl)phenoxy)azetidine. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent and effective methods for the purification of this compound are column chromatography on silica gel and recrystallization. The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities I might encounter after synthesizing this compound?
A2: Common impurities can include unreacted starting materials such as 4-(trifluoromethyl)phenol and N-protected 3-hydroxyazetidine derivatives (e.g., tosylate or mesylate). Other potential byproducts may arise from side reactions, such as N-arylation products or ring-opening of the azetidine core, especially under harsh reaction conditions.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the separation of the desired product from impurities during column chromatography. For more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. LC-MS can also be valuable for identifying the mass of the product and any byproducts.
Q4: The purified this compound appears to be unstable. What storage conditions are recommended?
A4: Azetidine derivatives can be susceptible to degradation. It is advisable to store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) to minimize potential degradation. If the free base is unstable, converting it to a more stable salt, such as a hydrochloride salt, can be a viable option.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Suggestions |
| Low recovery after column chromatography | Product is highly polar and adsorbs strongly to silica gel. | Use a more polar eluent system. Consider adding a small amount of a basic modifier like triethylamine to the eluent to reduce tailing and improve recovery. |
| Product is volatile. | Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. | |
| Co-elution of product and impurities during column chromatography | Similar polarity of the product and impurities. | Optimize the mobile phase by trying different solvent systems with varying polarities. A gradient elution may provide better separation. Consider using a different stationary phase if silica gel is not effective. |
| Product fails to crystallize during recrystallization | Inappropriate solvent system. | Perform a systematic solvent screen to find a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Presence of oily impurities. | Attempt to pre-purify the crude product by a quick filtration through a small plug of silica gel to remove some impurities before recrystallization. | |
| Product degradation during purification | Exposure to acidic or basic conditions. | Neutralize any acidic or basic residues from the reaction work-up before purification. Use neutral solvents for chromatography where possible. |
| Prolonged heating. | Minimize the time the compound is heated during solvent evaporation or recrystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin eluting the column with the chosen mobile phase. A typical starting point is a mixture of hexane and ethyl acetate. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.
Typical Mobile Phase Systems:
| Solvent System | Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A good starting point for many azetidine derivatives. |
| Dichloromethane / Methanol | 99:1 to 90:10 | Suitable for more polar compounds. |
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water, isopropanol, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before being filtered hot to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Data Presentation
The following table summarizes typical data that might be expected from the purification of 3-aryloxyazetidine derivatives, based on analogous compounds reported in the literature.
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield | Analytical Method |
| Column Chromatography | 70-85% | >98% | 60-80% | HPLC, ¹H NMR |
| Recrystallization | 85-95% | >99% | 70-90% | HPLC, ¹H NMR |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic for Low Recovery in Column Chromatography
Caption: Decision tree for troubleshooting low product recovery during column chromatography.
Technical Support Center: Synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent strategies start with a protected azetidine precursor, typically N-Boc-3-hydroxyazetidine. The two primary pathways are the Mitsunobu reaction for direct conversion and a two-step Williamson ether synthesis, which involves activating the hydroxyl group before substitution.[1][2]
Q2: What are the primary impurities I should expect from a Mitsunobu reaction?
A2: The Mitsunobu reaction is known for generating stoichiometric amounts of byproducts which can complicate purification. The main impurities are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl or diisopropyl hydrazinedicarboxylate).[3][4] Unreacted starting materials, such as N-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol, may also be present.
Q3: What are the common impurities associated with the Williamson ether synthesis route?
A3: For the Williamson ether synthesis, which typically involves converting the alcohol to a sulfonate ester (tosylate or mesylate) first, potential impurities include unreacted N-Boc-3-hydroxyazetidine, the intermediate N-Boc-3-azetidinyl sulfonate, and residual 4-(trifluoromethyl)phenol. Side products from elimination reactions, though less common for this substrate, are also a possibility.[2][5]
Q4: Can the azetidine ring open during synthesis?
A4: Yes, the four-membered azetidine ring is strained. Under harsh acidic or basic conditions, or with certain strong nucleophiles, ring-opening can occur, leading to various substituted propane derivatives. It is crucial to maintain mild reaction conditions to minimize this side reaction.
Q5: How can I detect and quantify impurities in my final product?
A5: A combination of chromatographic and spectroscopic techniques is recommended. Thin-Layer Chromatography (TLC) is useful for initial reaction monitoring. For detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is standard. For structural identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6][7]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low or no product yield in the Mitsunobu reaction.
-
Question: I am getting a very low yield of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine from my Mitsunobu reaction. What could be the cause?
-
Answer: Low yields can stem from several factors:
-
Reagent Quality: Ensure that the triphenylphosphine (PPh₃) and azodicarboxylate (DEAD or DIAD) are of high purity and not degraded. DEAD and DIAD are sensitive to light and moisture.
-
Solvent Purity: The solvent (typically THF or DCM) must be anhydrous. Water will consume the Mitsunobu reagents.
-
Reaction Temperature: The reaction is typically started at 0 °C during the slow addition of the azodicarboxylate to control the initial exothermic reaction, and then allowed to warm to room temperature.[8] Running the reaction at too low a temperature may stall it, while too high a temperature can promote side reactions.
-
Acidity of Phenol: The pKa of the nucleophile is important. While 4-(trifluoromethyl)phenol is sufficiently acidic for this reaction, ensure the reaction conditions do not contain basic impurities that could deprotonate it prematurely.[9]
-
Issue 2: My final product is contaminated with byproducts from the Mitsunobu reaction.
-
Question: I have successfully synthesized the product, but I am struggling to remove triphenylphosphine oxide (TPPO) and the hydrazine byproduct. How can I improve purification?
-
Answer: This is a classic challenge with the Mitsunobu reaction.[4] Several strategies can be employed:
-
Crystallization/Precipitation: TPPO and the reduced DIAD/DEAD are often crystalline. After removing the reaction solvent, you can often precipitate these byproducts by dissolving the crude residue in a minimal amount of a solvent like dichloromethane or ether and then adding a non-polar solvent like hexanes or pentane, often at reduced temperature.[10][11]
-
Column Chromatography: While challenging, careful column chromatography can separate the product. Using a solvent system like ethyl acetate/hexanes is common. TPPO can sometimes be difficult to separate completely.
-
Alternative Reagents: Consider using polymer-supported triphenylphosphine or modified azodicarboxylates where the byproducts can be more easily removed by filtration.[9][12]
-
Issue 3: I see multiple spots on my TLC plate after a Williamson ether synthesis.
-
Question: My Williamson ether synthesis reaction shows the starting materials and several other spots. What are they likely to be?
-
Answer: In the two-step Williamson synthesis, the reaction mixture can be complex. The spots could be:
-
Unreacted Starting Materials: N-Boc-3-hydroxyazetidine (if the activation step was incomplete) and 4-(trifluoromethyl)phenol (if the substitution was slow).
-
Intermediate: The activated alcohol, e.g., N-Boc-3-tosyloxyazetidine. This is often the case if the subsequent nucleophilic substitution step is slow.
-
Elimination Byproduct: N-Boc-azetidin-2-ene, formed if the phenoxide acts as a base rather than a nucleophile.[13] This is more likely with sterically hindered substrates or stronger bases.
-
To improve the reaction: Ensure your alcohol is fully converted to the tosylate/mesylate before adding the phenol. Use a polar aprotic solvent like DMF or acetonitrile to favor the Sₙ2 reaction.[2]
-
Data Presentation
Table 1: Summary of Potential Impurities and Side Products
| Impurity/Side Product | Chemical Structure | Likely Origin | Recommended Analytical Method |
| Unreacted Starting Materials | |||
| N-Boc-3-hydroxyazetidine | C₈H₁₅NO₃ | Incomplete reaction | HPLC, LC-MS |
| 4-(trifluoromethyl)phenol | C₇H₅F₃O | Incomplete reaction | HPLC, LC-MS, GC-MS |
| Mitsunobu-Specific Byproducts | |||
| Triphenylphosphine oxide (TPPO) | C₁₈H₁₅OP | Stoichiometric byproduct of PPh₃ | HPLC, ³¹P NMR |
| Diisopropyl hydrazinedicarboxylate | C₈H₁₆N₂O₄ | Stoichiometric byproduct of DIAD | HPLC, LC-MS |
| Williamson Synthesis-Specific Impurities | |||
| N-Boc-3-tosyloxyazetidine | C₁₅H₂₁NO₅S | Unreacted intermediate | HPLC, LC-MS |
| N-Boc-azetidin-2-ene | C₈H₁₃NO₂ | Elimination side reaction | GC-MS, LC-MS |
Table 2: General Analytical Method Conditions
| Method | Conditions |
| TLC | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: 20-40% Ethyl Acetate in HexanesVisualization: UV light (254 nm), Potassium Permanganate stain |
| HPLC | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)Flow Rate: 1.0 mL/minDetection: UV at 254 nm |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine via Mitsunobu Reaction
This protocol is a representative method based on standard procedures for similar molecules.[1]
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq.), 4-(trifluoromethyl)phenol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Solvent Addition: Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration relative to the azetidine).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 20-30 minutes. The solution will typically turn yellow.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the crude residue in a minimal amount of diethyl ether and cool to 0 °C. Add hexanes slowly to precipitate the triphenylphosphine oxide and hydrazine byproducts.[10]
-
Purification: Filter the solids and wash with cold hexanes. Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to yield the N-Boc protected product.
-
Deprotection (Optional): The N-Boc group can be removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to yield the final product, this compound.
Protocol 2: Synthesis via Williamson Ether Synthesis (Two-Step)
This protocol is a representative method based on standard procedures.[2]
Step A: Activation of N-Boc-3-hydroxyazetidine
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting alcohol.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to yield crude N-Boc-3-tosyloxyazetidine, which can often be used in the next step without further purification.
Step B: Nucleophilic Substitution
-
Dissolve 4-(trifluoromethyl)phenol (1.2 eq.) in anhydrous DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) and stir the mixture for 30 minutes at room temperature.
-
Add a solution of the crude N-Boc-3-tosyloxyazetidine (1.0 eq.) from Step A in a small amount of DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and resolving common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 13. Williamson Synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-(4-(trifluoromethyl)phenoxy)azetidine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low or No Yield of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (Intermediate)
The formation of the C-O bond between the azetidine ring and the trifluoromethylphenol is a critical step. Two common methods for this etherification are the Mitsunobu reaction and the Williamson ether synthesis.
Method A: Mitsunobu Reaction
-
Issue: The reaction is sluggish, or the starting materials remain unreacted.
-
Potential Cause 1: Inactive Reagents. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade over time. Triphenylphosphine (PPh₃) can oxidize.
-
Solution: Use freshly opened or purified reagents. Ensure storage under inert atmosphere and at the recommended temperature.
-
Potential Cause 2: Low Acidity of Phenol. The pKa of 4-(trifluoromethyl)phenol is approximately 10. While generally suitable for Mitsunobu reactions, reaction rates can be slow if the reaction conditions are not optimal.[1]
-
Solution: Ensure the reaction is run in an appropriate aprotic solvent like THF or DCM to facilitate the reaction.[2]
-
-
Issue: Formation of significant side products, complicating purification.
-
Potential Cause 1: Side reaction with the azodicarboxylate. The deprotonated azodicarboxylate can act as a nucleophile and compete with the phenoxide.[1]
-
Solution: Add the azodicarboxylate slowly at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[1]
-
Potential Cause 2: Elimination. Although less common for azetidines compared to other systems, elimination to form an unsaturated product is a possibility.
-
Solution: Maintain a low reaction temperature and monitor the reaction closely by TLC to avoid over-running the reaction.
-
Method B: Williamson Ether Synthesis
-
Issue: Low conversion of N-Boc-3-hydroxyazetidine.
-
Potential Cause 1: Poor Leaving Group. The hydroxyl group is a poor leaving group for SN2 reactions.[3]
-
Solution: Activate the hydroxyl group by converting it to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), in a separate step before reacting with the phenoxide.[3]
-
Potential Cause 2: Incomplete Deprotonation of Phenol. The phenoxide is the active nucleophile, and its incomplete formation will result in low yields.[3]
-
Solution: Use a sufficiently strong base to deprotonate the phenol. Sodium hydride (NaH) is very effective, but for phenols, potassium carbonate (K₂CO₃) is often a safer and adequate alternative.[3] Ensure anhydrous conditions as water will quench the base.[3]
-
Potential Cause 3: Inappropriate Solvent. Protic solvents can solvate the phenoxide, reducing its nucleophilicity.[3]
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the reactivity of the nucleophile.[3]
-
Problem 2: Difficulty in Deprotecting the N-Boc Group
-
Issue: Incomplete removal of the Boc protecting group.
-
Potential Cause 1: Insufficient Acid Strength or Concentration. The tert-butoxycarbonyl (Boc) group is stable under many conditions and requires a strong acid for efficient cleavage.
-
Solution: Use a strong acid like trifluoroacetic acid (TFA). A common condition is a solution of 20-50% TFA in a solvent like dichloromethane (DCM).[4]
-
Potential Cause 2: Short Reaction Time or Low Temperature. The deprotection may be slow under certain conditions.
-
Solution: Increase the reaction time or allow the reaction to warm to room temperature after an initial period at 0 °C. Monitor the reaction progress by TLC or LC-MS.
-
-
Issue: Degradation of the product during deprotection.
-
Potential Cause 1: Acid-Sensitivity of the Azetidine Ring. The strained four-membered ring can be susceptible to ring-opening under harsh acidic conditions.
-
Solution: Perform the deprotection at a low temperature (e.g., 0 °C) and for the minimum time necessary for complete reaction. Carefully neutralize the reaction mixture during workup.
-
Potential Cause 2: Presence of Other Acid-Labile Functional Groups. If other acid-sensitive groups are present in the molecule, they may also be affected.
-
Solution: Consider alternative protecting groups for the nitrogen if acid sensitivity is a major concern.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is N-Boc-3-hydroxyazetidine.[5] This compound allows for the introduction of the phenoxy group at the 3-position, followed by the deprotection of the nitrogen.
Q2: Which method is generally preferred for the etherification step: Mitsunobu or Williamson synthesis?
A2: Both methods are viable. The Mitsunobu reaction offers a one-step conversion from the alcohol but can be challenging to purify due to stoichiometric byproducts (triphenylphosphine oxide and the reduced azodicarboxylate).[2] The Williamson ether synthesis is a two-step process (activation of the alcohol, then substitution) but often results in cleaner reactions that are easier to purify.[3] The choice may depend on the scale of the reaction and the available purification capabilities.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the etherification and deprotection steps. Staining with potassium permanganate is often effective for visualizing the reactants and products. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: What are the key considerations for the purification of the final product?
A4: The final product, this compound, is a free amine and can be purified by column chromatography on silica gel. It is often advisable to add a small amount of a volatile base, such as triethylamine (e.g., 1%), to the eluent to prevent the product from tailing on the column. The product is typically isolated as a free base or converted to a salt (e.g., hydrochloride) for better stability and handling.
Data Presentation
Table 1: Comparison of Etherification Methods for N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine Synthesis
| Parameter | Mitsunobu Reaction | Williamson Ether Synthesis (via Tosylate) |
| Starting Materials | N-Boc-3-hydroxyazetidine, 4-(trifluoromethyl)phenol, PPh₃, DEAD/DIAD | N-Boc-3-hydroxyazetidine, TsCl, Pyridine/Et₃N, 4-(trifluoromethyl)phenol, NaH/K₂CO₃ |
| Number of Steps | 1 | 2 |
| Typical Solvents | THF, DCM | Step 1: DCM, Pyridine; Step 2: DMF, DMSO |
| Reaction Temperature | 0 °C to room temperature | Step 1: 0 °C to room temperature; Step 2: Room temperature to 80 °C |
| Reported Yields | Moderate to Good (e.g., 76% for an analogous compound) | Good to Excellent |
| Key Byproducts | Triphenylphosphine oxide, reduced azodicarboxylate | Pyridinium/triethylammonium salts, NaCl/KCl |
| Purification | Column chromatography often required to remove byproducts | Generally cleaner, but still requires purification |
Table 2: Conditions for N-Boc Deprotection
| Reagent | Solvent | Temperature | Typical Reaction Time | Workup |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to room temperature | 1-4 hours | Neutralization with a base (e.g., NaHCO₃, NaOH) |
| HCl (4M in Dioxane) | Dioxane | 0 °C to room temperature | 1-3 hours | Evaporation of solvent and excess HCl |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine via Mitsunobu Reaction
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 4-(trifluoromethyl)phenol (1.2 eq.) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq.).
-
Stir the mixture for 10 minutes, then slowly add a solution of DIAD (1.5 eq.) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine.
Protocol 2: Synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine via Williamson Ether Synthesis
Step A: Tosylation of N-Boc-3-hydroxyazetidine
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in pyridine or DCM with triethylamine (1.5 eq.) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with aqueous HCl (1M), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylated intermediate, which can often be used in the next step without further purification.
Step B: Nucleophilic Substitution
-
To a suspension of sodium hydride (1.5 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of 4-(trifluoromethyl)phenol (1.2 eq.) in DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the tosylated azetidine from Step A (1.0 eq.) in DMF.
-
Heat the reaction to 60-80 °C and stir for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine.
Protocol 3: Deprotection of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
-
To a solution of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq.) in DCM (0.1 M) at 0 °C, add trifluoroacetic acid (10 eq.).
-
Stir the reaction at 0 °C for 30 minutes, then at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the etherification step.
References
3-(4-(trifluoromethyl)phenoxy)azetidine stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and storage of 3-(4-(trifluoromethyl)phenoxy)azetidine. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For routine laboratory use, the compound can be stored at room temperature for short periods, although refrigeration is preferable to minimize any potential degradation over time.
Q2: What are the primary chemical liabilities of this compound under stress conditions?
A2: The structure of this compound contains two primary sites susceptible to degradation:
-
Azetidine Ring: The four-membered azetidine ring is strained and can be susceptible to ring-opening, particularly under acidic conditions. The nitrogen atom's basicity makes it prone to protonation, which can facilitate nucleophilic attack and subsequent ring cleavage.
-
Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions.
-
Trifluoromethyl Group: The trifluoromethyl group is generally very stable and unlikely to be a primary site of degradation under typical experimental conditions.
Q3: What are the known incompatibilities for this compound?
A3: Based on general knowledge of azetidine derivatives, this compound may be incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. Contact with these substances should be avoided to prevent vigorous reactions or degradation.
Stability and Storage Data Summary
While specific quantitative stability data for this compound is not extensively published, the following table summarizes the expected stability based on general principles for azetidine-containing compounds and ICH guidelines for stability testing.
| Condition | Temperature | Humidity | Light Exposure | Expected Stability | Recommended Storage |
| Long-Term | 2-8°C | Controlled | Protected from light | Stable for extended periods | Refrigerated, in a well-sealed, opaque container. |
| Intermediate | 25°C ± 2°C | 60% ± 5% RH | Protected from light | Potential for slow degradation over months | Room temperature, in a desiccator, inside a dark cabinet. |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | Protected from light | Increased potential for degradation | For short-term stability assessment only. |
| Photostability | Ambient | Ambient | Exposed to light | Potential for degradation | Store in light-protecting containers. |
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Appearance of a new peak in HPLC analysis after storage. | Degradation of the compound. | 1. Confirm the identity of the new peak using LC-MS. Likely degradation products involve the opening of the azetidine ring. 2. Review storage conditions. Ensure the compound was stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture ingress. 3. Perform a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times. |
| Discoloration of the solid material (e.g., turning yellow or brown). | Oxidation or photolytic degradation. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation. 2. Ensure the storage container is opaque or amber to protect from light. 3. Re-test the purity of the material to determine if the discoloration corresponds to a significant decrease in purity. |
| Inconsistent analytical results (e.g., variable purity). | Non-homogeneous sample or ongoing degradation. | 1. Ensure the sample is thoroughly mixed before taking an aliquot for analysis. 2. Analyze the sample immediately after preparation to minimize degradation in the analytical solvent. 3. Check the stability of the compound in the analytical solvent by re-analyzing the same solution after several hours. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is designed to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines.[2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a vial and heat at 80°C for 48 hours.
-
At appropriate time points, cool the sample, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability Testing:
-
Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Visualizations
References
Technical Support Center: Synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Core Synthesis Pathways
The synthesis of this compound typically proceeds via a two-step sequence starting from commercially available 1-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol. The initial step involves the formation of the ether linkage to produce N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine, which is then followed by the deprotection of the azetidine nitrogen to yield the final product. Two common methods for the ether formation are the Mitsunobu reaction and the Williamson ether synthesis.
Diagram: Overall Synthesis Workflow
Technical Support Center: Synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic strategies start from N-Boc-3-hydroxyazetidine and involve two main pathways to form the ether linkage, followed by deprotection:
-
Two-Step Nucleophilic Substitution (Williamson Ether Synthesis approach): This involves activating the hydroxyl group of N-Boc-3-hydroxyazetidine by converting it to a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with 4-(trifluoromethyl)phenoxide.
-
Mitsunobu Reaction: This method allows for the direct conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine in a single step using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Both pathways are followed by the deprotection of the N-Boc group to yield the final product, which is often isolated as a hydrochloride salt.
Q2: Why is a protecting group necessary for the azetidine nitrogen?
A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It is stable under many reaction conditions used for functionalizing the azetidine ring and can be readily removed under acidic conditions.
Q3: What are the main challenges in synthesizing azetidine derivatives?
A3: The primary challenges stem from the inherent ring strain of the four-membered ring, which makes it susceptible to ring-opening reactions. Other common issues include low yields, difficulty in purification, and the potential for polymerization.
Q4: How can I purify the final product and its intermediates?
A4: Purification of azetidine derivatives can be challenging due to their polarity. Column chromatography on silica gel is a common method. For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer better separation. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can be effective.
Troubleshooting Guides
Issue 1: Low Yield in the Williamson Ether Synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
| Potential Cause | Troubleshooting Recommendation |
| Poor Leaving Group | The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group. Convert the alcohol to a sulfonate ester, such as a mesylate (-OMs) or tosylate (-OTs), which are excellent leaving groups for SN2 reactions. |
| Inefficient Deprotonation of 4-(trifluoromethyl)phenol | The electron-withdrawing trifluoromethyl group makes the phenol more acidic, but incomplete deprotonation can still occur. Use a sufficiently strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure all reagents and solvents are anhydrous, as residual moisture will consume the base. |
| Suboptimal Solvent Choice | Protic solvents can solvate the phenoxide nucleophile, reducing its reactivity. Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) to enhance the reaction rate. |
| Side Reaction (E2 Elimination) | The alkoxide can act as a base, leading to elimination side products. This is more likely with sterically hindered substrates. Using a primary halide (or in this case, a mesylated/tosylated primary-like carbon on the azetidine ring) minimizes this side reaction. |
Issue 2: Difficulties with the Mitsunobu Reaction
| Potential Cause | Troubleshooting Recommendation |
| Reagent Decomposition | Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are sensitive to moisture and light. Ensure you are using fresh or properly stored reagents. |
| Incorrect Order of Addition | The order of addition of reagents is crucial. Typically, the alcohol, phenol, and triphenylphosphine are dissolved in the solvent, and the azodicarboxylate is added slowly at a low temperature (e.g., 0 °C). |
| Purification Challenges | The Mitsunobu reaction generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which can be difficult to remove. Purification often requires careful column chromatography. In some cases, using polymer-supported triphenylphosphine can simplify the workup. |
Issue 3: Incomplete Deprotection of the N-Boc Group
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Acid | Ensure a sufficient excess of acid is used. A common method is using a 4M solution of HCl in dioxane or ethyl acetate. |
| Short Reaction Time | Monitor the reaction progress by TLC or LC-MS to ensure the starting material is fully consumed. Reaction times can vary from 30 minutes to a few hours. |
| Product Isolation | The deprotected amine is often isolated as the hydrochloride salt, which may precipitate from the reaction mixture. This can be collected by filtration and washed with a non-polar solvent like diethyl ether. |
Data Presentation
Table 1: Comparison of Leaving Groups for the Williamson Ether Synthesis of N-Boc-3-phenoxyazetidine
| Entry | Leaving Group on Azetidine | Base | Solvent | Temperature (°C) | Yield |
| 1 | -OMs (Mesylate) | K₂CO₃ | DMF | 60 | High |
| 2 | -OTs (Tosylate) | K₂CO₃ | DMF | 60 | High |
| 3 | -Br | K₂CO₃ | DMF | 80 | Moderate |
| 4 | -OH | K₂CO₃ | DMF | 80 | Very Low/No Reaction |
Table 2: Example Reaction Conditions for a Structurally Similar Compound: tert-Butyl 3-(p-tolyl)-3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate
| Reagents | Solvent | Purification | Yield |
| tert-Butyl 3-(p-tolyl)-3-((trichloroacetimidoyl)oxy)azetidine-1-carboxylate, 4-(trifluoromethyl)phenol | Not specified | Flash column chromatography (Petroleum ether/Ethyl acetate = 20/1) | 76% |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-mesyloxyazetidine
-
Reaction Setup: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.
Protocol 2: Synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (Williamson Ether Synthesis)
-
Reaction Setup: To a solution of 4-(trifluoromethyl)phenol (1.2 eq.) in anhydrous DMF (0.2 M), add sodium hydride (1.5 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes.
-
Nucleophilic Substitution: Add a solution of N-Boc-3-mesyloxyazetidine (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 3: Synthesis of this compound Hydrochloride (Boc Deprotection)
-
Reaction Setup: Dissolve N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq.) in a 4M solution of HCl in 1,4-dioxane (10 volumes).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is no longer visible.
-
Isolation: Concentrate the reaction mixture to dryness under reduced pressure.
-
Purification: Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration. Wash the solid with diethyl ether and dry under vacuum to yield this compound hydrochloride.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Williamson Ether Synthesis.
Technical Support Center: Synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is a Williamson ether synthesis. This typically involves the reaction of an N-protected 3-hydroxyazetidine with 4-(trifluoromethyl)phenol in the presence of a base. The N-protecting group, commonly a tert-butoxycarbonyl (Boc) group, is then removed in a final step.
Q2: Why is an N-protecting group necessary for the azetidine?
The protecting group, such as N-Boc, serves two primary purposes. First, it prevents the azetidine nitrogen from acting as a competing nucleophile and undergoing N-arylation. Second, it stabilizes the strained four-membered ring, reducing the likelihood of ring-opening side reactions under the basic conditions of the Williamson ether synthesis.
Q3: What are the critical parameters to control in this synthesis?
The key parameters to optimize are the choice of base, solvent, temperature, and the activation of the hydroxyl group on the azetidine. Incomplete deprotonation of the phenol, poor leaving group ability of the hydroxyl group, and suboptimal solvent choice can all lead to low yields.[1]
Q4: Is the trifluoromethyl group stable under the reaction conditions?
Yes, the trifluoromethyl group is generally very stable and unreactive under the conditions typically employed for Williamson ether synthesis.[2][3] It does not interfere with the reaction between the phenoxide and the azetidine electrophile.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Deprotonation of 4-(Trifluoromethyl)phenol | The phenoxide is the active nucleophile. Ensure a sufficiently strong base is used. While NaH is very effective, K₂CO₃ is often a safer and adequate alternative for phenols.[1] Ensure all reagents and solvents are anhydrous, as water will consume the base. | Complete formation of the phenoxide, leading to an increased reaction rate and higher yield. |
| Poor Leaving Group | The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group. It must be activated. A common and effective strategy is to convert the alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), in a separate step prior to the reaction with the phenoxide.[1] | The sulfonate ester is an excellent leaving group, facilitating the SN2 reaction and significantly improving the yield of the desired ether. |
| Suboptimal Solvent Choice | Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile, reducing its reactivity. | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) to maximize the nucleophilicity of the phenoxide.[1] |
| Low Reaction Temperature | The reaction may be too slow at room temperature. | Gently heat the reaction mixture. A typical temperature range for Williamson ether synthesis is 50-100 °C. Monitor the reaction for the formation of byproducts at higher temperatures. |
Issue 2: Formation of Significant Byproducts
| Potential Byproduct | Identification | Mitigation Strategy |
| N-Arylation Product | Characterize the product mixture by LC-MS and NMR to identify isomers. The N-arylated product will have a different fragmentation pattern and NMR shifts compared to the desired O-arylated product. | This is more likely if the azetidine nitrogen is unprotected. Ensure the use of an N-Boc or other suitable protecting group on the 3-hydroxyazetidine starting material. |
| Azetidine Ring-Opening Products | Ring-opening can occur under harsh basic or acidic conditions, leading to various amino-alcohol derivatives.[4][5][6][7] These can be detected by LC-MS as products with a higher mass corresponding to the addition of the solvent or other nucleophiles. | Use milder bases like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaH.[4] Avoid excessive heating. The N-Boc protecting group generally provides good stability to the ring. The final deprotection step (e.g., with TFA or HCl) should be carefully monitored. |
| Unreacted Starting Materials | Detected by TLC or LC-MS analysis of the reaction mixture. | Refer to the troubleshooting guide for low yield. The primary causes are often inefficient deprotonation or a poor leaving group. |
Experimental Protocols
Protocol: Synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
This protocol is adapted from a similar synthesis of tert-butyl 3-(p-tolyl)-3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate, which reported a yield of 76%.[8]
Step 1: Mesylation of N-Boc-3-hydroxyazetidine
-
Dissolve N-Boc-3-hydroxyazetidine (1 eq.) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cool the solution to 0 °C.
-
Add triethylamine (Et₃N) (1.5 eq.).
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise, keeping the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to obtain N-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.
Step 2: Williamson Ether Synthesis
-
In a separate flask, dissolve 4-(trifluoromethyl)phenol (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere.
-
Add potassium carbonate (K₂CO₃) (2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add a solution of N-Boc-3-mesyloxyazetidine (1 eq.) in a small amount of DMF to the phenoxide mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine.[8]
Step 3: Deprotection of the N-Boc Group
-
Dissolve the purified N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1 eq.) in CH₂Cl₂.
-
Add trifluoroacetic acid (TFA) (10 eq.) or a solution of HCl in dioxane (4M, 5 eq.) at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
-
Filter the solid and wash with cold diethyl ether to obtain the final product, this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in Azetidine Synthesis
Welcome to the technical support center for regioselectivity issues in azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of azetidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the azetidine ring where regioselectivity is a critical consideration?
A1: The two most prevalent methods where regioselectivity is a key challenge are:
-
Intramolecular Cyclization: This common strategy typically involves the cyclization of a γ-amino alcohol or γ-haloamine, where the nitrogen atom acts as a nucleophile to displace a leaving group at the γ-position.[1] Regioselectivity issues arise when there are multiple electrophilic sites that can be attacked by the amine, potentially leading to the formation of more stable five- or six-membered rings like pyrrolidines.[2]
-
[2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This method involves the photochemical or catalyst-mediated reaction of an imine with an alkene to form the azetidine ring.[1] The regioselectivity is determined by the substitution pattern of both the imine and the alkene, influencing which new carbon-carbon and carbon-nitrogen bonds are formed.[3]
Q2: How do I favor azetidine formation over the thermodynamically more stable pyrrolidine ring during intramolecular cyclization?
A2: Favoring the kinetically controlled formation of the four-membered azetidine ring over the five-membered pyrrolidine ring often requires careful selection of reaction conditions. In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, the choice of solvent is crucial. For instance, using 1,2-dichloroethane (DCE) as a solvent at reflux temperature has been shown to afford the azetidine product with high regioselectivity over the corresponding pyrrolidine.[4][5]
Q3: In the aza Paternò-Büchi reaction, what factors control the regioselectivity of the cycloaddition?
A3: The regioselectivity of the aza Paternò-Büchi reaction is primarily governed by the electronic properties of the substituents on both the imine and the alkene. The reaction often proceeds through a biradical intermediate, and the regioselectivity is dictated by the formation of the more stable biradical.[6][7] For example, the partial charges on the oxime and alkene components can lead to opposite regioselectivity depending on whether the alkene possesses electron-donating or electron-withdrawing substituents.[8]
Q4: What are common side reactions that compete with the desired azetidine formation in intramolecular cyclizations?
A4: Besides the formation of larger rings, other common side reactions include:
-
Intermolecular Reactions: Dimerization or polymerization of the starting material can occur, especially at high concentrations.[1]
-
Elimination Reactions: These can compete with the desired nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Intramolecular Aminolysis of cis-3,4-Epoxy Amines
Symptom: Formation of a significant amount of the pyrrolidine byproduct alongside the desired azetidine.
| Potential Cause | Suggested Solutions |
| Suboptimal Solvent | The choice of solvent significantly impacts the regioselectivity. Change the solvent to 1,2-dichloroethane (DCE) and perform the reaction at reflux.[4][5] |
| Incorrect Isomer | The stereochemistry of the starting epoxy amine is critical. Ensure that the cis-isomer is used, as trans-3,4-epoxy amines tend to favor the formation of pyrrolidines via a 5-endo-tet cyclization. |
| Inappropriate Lewis Acid | While other Lewis acids can be used, La(OTf)₃ has been demonstrated to be highly effective in promoting the desired 4-exo-tet cyclization for azetidine formation.[4] |
Issue 2: Low Yield or No Reaction in Aza Paternò-Büchi Reaction
Symptom: The desired azetidine product is obtained in low yield, or the starting materials remain unreacted.
| Potential Cause | Suggested Solutions |
| Inefficient Photoexcitation | For photochemical reactions, ensure the light source has the appropriate wavelength to excite the imine or the photosensitizer. For visible-light-mediated reactions, select a photocatalyst with a suitable triplet energy.[9] |
| Imine Isomerization | Acyclic imines can undergo rapid E/Z isomerization upon photoexcitation, which is a non-productive relaxation pathway that competes with the desired cycloaddition.[3] Consider using a cyclic imine to prevent this. |
| Unfavorable Frontier Molecular Orbital Energies | For visible-light-mediated reactions relying on triplet energy transfer, matching the frontier molecular orbital energies of the alkene and the acyclic oxime is crucial for a successful reaction.[10] |
| Side Reactions | Alkene dimerization can be a significant competing reaction. Adjusting the reaction concentration or the choice of photocatalyst may be necessary to favor the desired [2+2] cycloaddition.[10] |
Quantitative Data
Table 1: Regioselectivity in La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [4][5]
| Solvent | Temperature | Azetidine:Pyrrolidine Ratio | Yield of Azetidine (%) |
| 1,2-Dichloroethane (DCE) | Reflux | >20:1 | 81 |
| Benzene | Reflux | Lower than DCE | - |
| Acetonitrile (MeCN) | Reflux | Good selectivity | Incomplete reaction |
| Tetrahydrofuran (THF) | Reflux | Good selectivity | Incomplete reaction |
Table 2: Substrate Scope in Intramolecular Visible-Light-Mediated Aza Paternò-Büchi Reactions [9]
| Alkene Substitution | Yield of Azetidine (%) |
| Trisubstituted | 84 |
| Disubstituted | up to 69 |
| Terminal | 27 (improved to 80 at lower concentration) |
Experimental Protocols
Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[4]
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).
-
Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0°C.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired azetidine.
Protocol 2: Intramolecular Visible-Light-Mediated Aza Paternò-Büchi Reaction[9]
-
Dissolve the isoxazoline substrate (0.25 mmol) and the iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1 mol%) in acetonitrile (0.1 M) in a reaction vessel.
-
Sparge the solution with an inert gas (e.g., argon or nitrogen) for 10 minutes.
-
Irradiate the reaction mixture with blue LED lamps (427 nm) for 16–20 hours at ambient temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the tricyclic azetidine product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 6. Regioselectivity in the Paternò-Büchi Reaction [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines | Kulik Research Group [hjkgrp.mit.edu]
Technical Support Center: Synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges in synthesizing this target molecule are related to the formation of the C-O ether bond between the azetidine ring and the electron-deficient phenol. The inherent ring strain of the four-membered azetidine ring can also make it susceptible to side reactions. Key issues include low reaction yields, difficulty in purification, and the potential for competing reactions depending on the chosen synthetic route. The electron-withdrawing nature of the trifluoromethyl group on the phenol can decrease its nucleophilicity, potentially requiring more forcing reaction conditions.
Q2: Which synthetic routes are most common for the preparation of 3-aryloxyazetidines?
A2: The most common methods for synthesizing 3-aryloxyazetidines, including the target molecule, are:
-
Williamson Ether Synthesis: This is a two-step process involving the activation of N-protected 3-hydroxyazetidine to a better leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with 4-(trifluoromethyl)phenoxide.
-
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: This method directly couples an N-protected 3-hydroxyazetidine or a 3-haloazetidine with 4-(trifluoromethyl)phenol using a palladium catalyst and a suitable ligand.
-
Copper-Catalyzed Ullmann Condensation: This is another cross-coupling method that uses a copper catalyst to form the C-O bond between an N-protected 3-haloazetidine and 4-(trifluoromethyl)phenol, often requiring higher temperatures than the palladium-catalyzed methods.[1]
Q3: How does the trifluoromethyl group on the phenoxy moiety affect catalyst selection?
A3: The strongly electron-withdrawing trifluoromethyl group makes the 4-(trifluoromethyl)phenol more acidic and its conjugate base, the phenoxide, a weaker nucleophile. In palladium-catalyzed reactions like the Buchwald-Hartwig coupling, this can affect the rate of transmetalation or reductive elimination. The choice of ligand is crucial to promote the desired C-O bond formation. Bulky, electron-rich phosphine ligands are often employed to enhance the efficiency of the catalyst.[2] For Ullmann-type reactions, the electronic nature of the substituents can influence the reaction rate, and optimization of the copper source and ligands is important.[3]
Q4: What are the recommended protecting groups for the azetidine nitrogen during synthesis?
A4: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It is stable under various reaction conditions, including those for Williamson ether synthesis and cross-coupling reactions, and can be easily removed under acidic conditions. Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can also be used and offer different deprotection strategies.
Troubleshooting Guides
Williamson Ether Synthesis
Q: My Williamson ether synthesis is giving a low yield. What are the possible causes and solutions?
A: Low yields in the Williamson ether synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine can arise from several factors. Here is a breakdown of potential issues and how to address them:
| Possible Cause | Troubleshooting & Optimization |
| Inefficient Deprotonation of 4-(Trifluoromethyl)phenol | The electron-withdrawing CF3 group makes the phenol more acidic, but incomplete deprotonation can still occur with weak bases or in the presence of moisture. Solution: Use a strong base like sodium hydride (NaH) to ensure complete formation of the phenoxide. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be effective if the reaction is run under strictly anhydrous conditions in a polar aprotic solvent.[4] |
| Poor Leaving Group on the Azetidine Ring | The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group. Solution: Convert the hydroxyl group to a sulfonate ester, such as a mesylate (-OMs) or tosylate (-OTs), which are excellent leaving groups for SN2 reactions.[4][5] Ensure this activation step goes to completion before adding the phenoxide. |
| Suboptimal Solvent Choice | Protic solvents can solvate the phenoxide nucleophile, reducing its reactivity. Solution: Use a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the phenoxide.[4][6] |
| Competing Elimination Reaction | The SN2 reaction for the ether formation can compete with E2 elimination, especially with a secondary electrophile like the 3-azetidinyl mesylate/tosylate. Solution: Use a less sterically hindered base if possible and maintain a moderate reaction temperature, typically between 50-100 °C.[5] |
Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig Type)
Q: I am having trouble with my Buchwald-Hartwig C-O coupling reaction. What should I investigate?
A: Challenges in the Buchwald-Hartwig C-O coupling for this specific synthesis often revolve around the catalyst system and reaction conditions.
| Possible Cause | Troubleshooting & Optimization |
| Inactive Catalyst | The Pd(0) active catalyst may not be forming efficiently, or the catalyst may be deactivated. Solution: Ensure the use of a reliable palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand. Using a pre-formed Pd(0) catalyst can also be beneficial. The reaction should be run under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Inappropriate Ligand Choice | The choice of ligand is critical for the success of the coupling. Solution: For C-O coupling reactions, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often effective as they promote both the oxidative addition and reductive elimination steps.[2] A ligand screening may be necessary to find the optimal one for this specific transformation. |
| Incorrect Base or Solvent | The base plays a crucial role in the catalytic cycle, and the solvent can influence the solubility and reactivity of the components. Solution: A moderately strong base like Cs₂CO₃ or K₃PO₄ is often used. The choice of solvent is also important, with toluene, dioxane, and t-BuOH being common choices. The reaction may require elevated temperatures to proceed efficiently. |
| Side Reactions | A potential side reaction is the hydrodehalogenation of the aryl halide (if used) or decomposition of the starting materials or product under the reaction conditions. Solution: Carefully monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the formation of the product and any byproducts. Optimizing the reaction temperature and time can help minimize side reactions. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine via Williamson Ether Synthesis
This protocol is a general procedure and may require optimization.
Step 1: Mesylation of N-Boc-3-hydroxyazetidine
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool the solution to 0 °C.
-
Add triethylamine (1.5 eq.) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude N-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.
Step 2: Nucleophilic Substitution
-
In a separate flask under an inert atmosphere, add 4-(trifluoromethyl)phenol (1.2 eq.) to a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Add a solution of the crude N-Boc-3-mesyloxyazetidine (1.0 eq.) in anhydrous DMF to the phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
This is a representative protocol for a Buchwald-Hartwig type C-O coupling and will likely require optimization of the catalyst, ligand, base, and solvent.
-
To a flame-dried Schlenk tube, add N-Boc-3-hydroxyazetidine (1.0 eq.), 4-(trifluoromethyl)phenol (1.2 eq.), a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: 3-(4-(trifluoromethyl)phenoxy)azetidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-(trifluoromethyl)phenoxy)azetidine. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to solvent effects in reactions involving this versatile building block.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions with a focus on the critical role of the solvent.
Issue 1: Low Yield in N-Acylation or N-Alkylation Reactions
Question: I am attempting to functionalize the nitrogen of this compound with an acyl chloride/alkyl halide but am experiencing low yields and incomplete conversion. What role could the solvent be playing?
Answer:
Low yields in N-functionalization reactions of azetidines are a common problem. The choice of solvent is critical and can significantly impact the reaction outcome by influencing reactant solubility, nucleophilicity of the azetidine nitrogen, and the rate of competing side reactions.[1][2]
Potential Causes & Solutions:
-
Poor Solubility: this compound or your electrophile may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction.
-
Nucleophile Solvation: Polar protic solvents (e.g., methanol, ethanol) can form hydrogen bonds with the azetidine nitrogen, creating a "solvent cage" that stabilizes the amine and reduces its nucleophilicity, thereby slowing down the desired SN2 reaction.[3][4]
-
Side Reactions: Inappropriate solvent choice can promote side reactions. For instance, if the reaction is too slow, decomposition of the starting material or reagents may occur.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Solvents like Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are often superior for SN2 reactions. They can dissolve the reactants while poorly solvating the anionic nucleophile, leaving it more "naked" and reactive.[4]
-
Ensure Anhydrous Conditions: All solvents should be rigorously dried. Trace amounts of water can hydrolyze acyl chlorides or compete with the azetidine as a nucleophile.
-
Consider Solvent Mixtures: A mixture of solvents can sometimes provide the optimal balance of solubility and reactivity.
| Solvent System (Illustrative) | Dielectric Constant (ε) | Typical Outcome for N-Acylation |
| Dichloromethane (DCM) | 9.1 | Moderate yield, good for initial screening. |
| Tetrahydrofuran (THF) | 7.5 | Often improves yield over DCM.[5] |
| Acetonitrile (MeCN) | 37.5 | Good choice, balances polarity and aprotic nature. |
| Dimethylformamide (DMF) | 36.7 | Excellent solubilizing power, can accelerate slow reactions.[1] |
| Methanol (MeOH) (Protic) | 32.7 | May lead to slow reaction rates due to nucleophile solvation.[3] |
Caption: Illustrative effect of solvent choice on N-acylation yield based on general principles of azetidine reactivity.
Issue 2: Formation of an Unexpected Ring-Opened Product
Question: During my reaction, instead of the expected product, I am isolating a compound that appears to be the result of a nucleophilic ring-opening of the azetidine. Why is this happening and how can the solvent influence this?
Answer:
The inherent ring strain of azetidines makes them susceptible to nucleophilic ring-opening.[6][7][8] This can become a dominant pathway if the reaction conditions, particularly the solvent, stabilize the intermediates or transition states involved in the ring-opening process.
Potential Causes & Solutions:
-
SN1-type Pathway Promotion: Polar protic solvents (water, alcohols) are particularly effective at stabilizing charged intermediates, such as a potential azetidinium ion intermediate or the transition state leading to it. This stabilization lowers the activation energy for ring-opening, making it a more favorable pathway.[3][9]
-
Presence of a Strong Nucleophile: If your reaction mixture contains a strong nucleophile (even as a counter-ion or additive), it can attack one of the ring carbons, leading to cleavage. The solvent can influence the strength and availability of this nucleophile.
-
Lewis Acid Catalysis: Trace acidic impurities or the use of Lewis acidic reagents can activate the azetidine ring towards opening.[10]
Troubleshooting Steps:
-
Use Less Polar, Non-Protic Solvents: Ethereal solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Dioxane can disfavor the formation of charged intermediates, thus suppressing the ring-opening pathway and improving selectivity for other transformations.[11]
-
Control Temperature: Keep the reaction temperature as low as possible to minimize side reactions.
-
Ensure Non-Acidic Conditions: Use acid scavengers (e.g., a non-nucleophilic base like proton sponge) if acidic byproducts are generated. Ensure your solvent is neutral.
| Solvent System (Illustrative) | Type | Tendency to Promote Ring-Opening |
| Methanol (MeOH) | Polar Protic | High (stabilizes charged intermediates) |
| Water (H₂O) | Polar Protic | High |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ethereal/Aprotic | Low (often optimal for selectivity)[11] |
| Toluene | Non-polar Aprotic | Low |
Caption: General influence of solvent type on the propensity for azetidine ring-opening reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound?
A1: There is no single "best" solvent. The optimal choice is highly dependent on the specific reaction. However, for many common transformations like N-alkylations and N-acylations, polar aprotic solvents such as THF and Acetonitrile (MeCN) offer a good starting point. They provide a balance of solubility for polar reactants without deactivating the azetidine nucleophile through hydrogen bonding.[4][5] Always perform a solvent screen for new reactions.
Q2: My starting material, this compound, is not dissolving well. What should I do?
A2: Poor solubility can halt a reaction. If you are using a non-polar solvent like hexane or toluene, switch to a more polar option. DMF or DMSO are excellent choices for dissolving a wide range of reactants, though they can be difficult to remove and may influence the reaction pathway.[1] Alternatively, gentle heating may improve solubility, but this should be done cautiously as it can also accelerate unwanted side reactions.
Q3: How does the trifluoromethyl group on the phenoxy ring affect solvent choice?
A3: The electron-withdrawing nature of the trifluoromethyl (CF₃) group makes the phenoxy moiety less electron-rich. This can slightly influence the overall polarity and electronic properties of the molecule. While it doesn't fundamentally change the principles of solvent selection for the azetidine core, it may slightly alter the molecule's solubility profile compared to an unsubstituted analogue. It also makes the C-O bond more robust and less likely to cleave under typical conditions.
Q4: Can the solvent affect the stereochemical outcome of reactions at the C3 position?
A4: Yes. While the C3 position of your starting material is prochiral, if a reaction were to create a new stereocenter or if you were working with a chiral derivative, the solvent can play a crucial role. In reactions involving charged intermediates (SN1-like), polar protic solvents can lead to racemization. To maintain or control stereochemistry, it is often better to use conditions that favor a concerted mechanism (SN2), for which polar aprotic solvents are generally preferred.[12]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the acylation of the azetidine nitrogen using an acyl chloride.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base: Dissolve the starting material in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration). Add a non-nucleophilic base, such as Triethylamine (TEA, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq).
-
Addition of Electrophile: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Ring-Opening
This protocol outlines a general method for the ring-opening of the azetidine with a thiol nucleophile.
-
Preparation: In a vial, dissolve this compound (1.0 eq, typically N-activated with a group like Boc or Benzyl) and the desired thiol (e.g., thiophenol, 1.2 eq).
-
Solvent Selection: Add a suitable solvent. For screening, test an ethereal solvent like 2-MeTHF (to potentially limit side reactions) and a polar aprotic solvent like DMF (to enhance rate).[1][11]
-
Base Addition: Add a base such as Sodium Hydride (NaH, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq) to deprotonate the thiol.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and carefully quench with water. Extract the product with a suitable organic solvent like Ethyl Acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Caption: Workflow for selecting an optimal solvent for a new reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 5. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reactions of Azetidines | Ambeed [ambeed.com]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Spectral Landscape: A Guide to the NMR Analysis of 3-(4-(trifluoromethyl)phenoxy)azetidine
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 3-(4-(trifluoromethyl)phenoxy)azetidine, a compound of interest in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a predicted analysis based on the known spectral data of its core components: the azetidine ring and the 4-(trifluoromethyl)phenoxy group. This comparison will be invaluable for researchers working with this and structurally related compounds.
Predicted NMR Spectral Data
The anticipated ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are derived from the analysis of structurally similar compounds and foundational principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-1 (NH) | 1.5 - 2.5 | broad singlet | 1H |
| H-2, H-4 | 3.8 - 4.2 | triplet | 4H |
| H-3 | 4.9 - 5.3 | quintet | 1H |
| H-2', H-6' | 6.9 - 7.1 | doublet | 2H |
| H-3', H-5' | 7.5 - 7.7 | doublet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-4 | 45 - 55 |
| C-3 | 65 - 75 |
| C-1' | 160 - 165 |
| C-2', C-6' | 115 - 120 |
| C-3', C-5' | 126 - 130 (q, J ≈ 4 Hz) |
| C-4' | 122 - 126 (q, J ≈ 33 Hz) |
| CF₃ | 120 - 125 (q, J ≈ 272 Hz) |
Spectral Interpretation and Rationale
The predicted chemical shifts are based on the electron-withdrawing and -donating effects of the substituents on the azetidine and phenyl rings.
-
Azetidine Ring Protons: The protons on the azetidine ring (H-2, H-3, and H-4) are expected to be in the upfield region. The methine proton at the C-3 position (H-3), being attached to a carbon bearing an electronegative oxygen atom, is anticipated to be the most downfield of the ring protons. The methylene protons at C-2 and C-4 (H-2, H-4) would appear as a triplet due to coupling with each other through the nitrogen and with the H-3 proton. The NH proton (H-1) is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
-
Aromatic Protons: The protons on the 4-(trifluoromethyl)phenoxy group will exhibit a characteristic AA'BB' system. The protons ortho to the oxygen (H-2', H-6') will be shielded relative to the protons meta to the oxygen (H-3', H-5'). The strong electron-withdrawing nature of the trifluoromethyl group will deshield the protons on the aromatic ring, particularly those meta to it.
-
Azetidine Ring Carbons: In the ¹³C NMR spectrum, the C-3 carbon, directly attached to the oxygen, will be the most downfield of the azetidine carbons. The C-2 and C-4 carbons will be in a more upfield region.
-
Aromatic and CF₃ Carbons: The carbon attached to the oxygen (C-1') will be the most downfield aromatic carbon. The trifluoromethyl group will cause characteristic quartet splitting for the carbons it is attached to (C-4') and the adjacent carbons (C-3', C-5'), as well as for the CF₃ carbon itself, due to ¹JCF and ²JCF coupling.
Experimental Protocols
For researchers aiming to acquire experimental NMR data for this compound, the following general protocol for ¹H and ¹³C NMR spectroscopy can be adapted.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if necessary.
NMR Data Acquisition:
-
The NMR spectra can be recorded on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled spectrum should be acquired. Due to the lower natural abundance of ¹³C and the potential for long relaxation times (especially for quaternary carbons), a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.
-
Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Structural and NMR Correlation Diagram
The following diagram illustrates the logical relationship between the chemical structure of this compound and its predicted NMR signals.
Mass Spectrometry of 3-(4-(trifluoromethyl)phenoxy)azetidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the mass spectrometric behavior of 3-(4-(trifluoromethyl)phenoxy)azetidine, with a comparative analysis against 4-(trifluoromethyl)phenol to elucidate the fragmentation patterns of its key structural motifs.
This guide provides a predictive overview of the electron ionization mass spectrometry (EI-MS) fragmentation of this compound. Due to the absence of publicly available experimental mass spectra for this specific molecule, this guide leverages data from structurally related compounds to propose likely fragmentation pathways. For comparative purposes, the experimentally determined mass spectrum of 4-(trifluoromethyl)phenol is presented, offering insights into the fragmentation of the trifluoromethylated aromatic core.
Predicted and Experimental Fragmentation Analysis
The mass spectrum of a molecule provides a fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions produced during ionization. Understanding these fragmentation patterns is crucial for structural elucidation and identification.
This compound: The fragmentation of this molecule is anticipated to be driven by the presence of the azetidine ring, the ether linkage, and the trifluoromethylated phenyl group. Key predicted fragmentation pathways include the cleavage of the azetidine ring, loss of the trifluoromethyl group, and cleavage at the ether bond.
4-(trifluoromethyl)phenol: As a comparative compound, the mass spectrum of 4-(trifluoromethyl)phenol is well-characterized.[1][2][3][4][5][6][7][8] Its fragmentation is dominated by the stability of the aromatic ring and the influence of the hydroxyl and trifluoromethyl substituents.
The following table summarizes the predicted and observed major ions for these two compounds.
| m/z | Proposed Structure | Compound | Notes |
| 217 | [C10H10F3NO]+• | This compound | Molecular Ion |
| 188 | [C9H7F3O]+ | This compound | Loss of CH2NH |
| 174 | [C8H5F3O]+• | This compound | Loss of C2H4N |
| 162 | [C7H5F3O]+• | 4-(trifluoromethyl)phenol | Molecular Ion |
| 147 | [C7H4F3O]+ | This compound | Loss of C3H6N |
| 145 | [C7H4F3]+ | This compound | Loss of C3H6NO |
| 133 | [C7H4F2O]+• | 4-(trifluoromethyl)phenol | Loss of F |
| 114 | [C6H5F2]+ | 4-(trifluoromethyl)phenol | Loss of CO and F |
| 95 | [C6H4O]+• | 4-(trifluoromethyl)phenol | Loss of CF3 |
| 70 | [C4H8N]+ | This compound | Azetidinyl cation |
| 57 | [C3H7N]+• | This compound | Azetidine molecular ion |
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for this compound and the observed fragmentation for 4-(trifluoromethyl)phenol.
References
- 1. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
- 2. mzCloud – 4 Trifluoromethylphenol [mzcloud.org]
- 3. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
- 4. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
- 5. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
- 6. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
- 8. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
Comparative Analysis of 3-(4-(trifluoromethyl)phenoxy)azetidine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to impart desirable physicochemical properties and unique three-dimensional conformations to drug candidates. This guide provides a comparative overview of 3-(4-(trifluoromethyl)phenoxy)azetidine and its structural analogs, offering insights into their characterization and potential applications in drug discovery. Due to the limited availability of public domain experimental data for this compound, this guide leverages data from closely related and commercially available analogs, 3-phenoxyazetidine and 3-(4-fluorophenoxy)azetidine, to provide a valuable comparative framework.
Physicochemical and Structural Characterization
| Property | This compound | 3-phenoxyazetidine | 3-(4-fluorophenoxy)azetidine |
| Molecular Formula | C₁₀H₁₀F₃NO | C₉H₁₁NO | C₉H₁₀FNO |
| Molecular Weight | 217.19 g/mol [1] | 149.19 g/mol | 167.18 g/mol |
| Boiling Point | 257 °C[1] | Not available | Not available |
| Density | 1.277 g/cm³[1] | Not available | Not available |
| XLogP3 (Predicted) | 2.2 | 1.1 | 1.4 |
Synthesis and Experimental Protocols
The synthesis of 3-phenoxyazetidine derivatives typically involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with a corresponding phenol. A common precursor is N-Boc-3-hydroxyazetidine.
General Synthesis Workflow for 3-Phenoxyazetidine Derivatives
Caption: General synthetic route to 3-phenoxyazetidine derivatives.
Experimental Protocol: Synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (Analog)
This protocol is adapted from procedures for similar 3-phenoxyazetidine derivatives.
Materials:
-
N-Boc-3-hydroxyazetidine
-
4-(Trifluoromethyl)phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), 4-(trifluoromethyl)phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine.
Deprotection: The N-Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an appropriate solvent to yield the final product, typically as a salt.
Comparative Performance and Biological Activity
While specific biological activity data for this compound is not widely published, the 3-phenoxyazetidine scaffold is a known pharmacophore in compounds targeting central nervous system (CNS) receptors and transporters. For instance, derivatives of 3-phenoxyazetidine have been investigated as potent monoamine triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine.[2] The introduction of a trifluoromethyl group can significantly impact a compound's pharmacokinetic and pharmacodynamic properties, often leading to increased metabolic stability and enhanced receptor binding affinity due to favorable electronic and lipophilic interactions.
Logical Comparison of Structural Features
Caption: Key structural differences between the compared molecules.
Conclusion
This compound represents a valuable, albeit under-characterized, building block for medicinal chemistry. Based on the established roles of both the azetidine core and the trifluoromethyl substituent, this compound holds significant potential for the development of novel therapeutics, particularly in the area of CNS disorders. The comparative data presented here, based on its close structural analogs, provides a foundational understanding for researchers and drug developers interested in exploring this and similar chemical spaces. Further experimental investigation into the specific properties and biological activities of this compound is warranted to fully elucidate its potential.
References
A Comparative Guide to 3-(4-(trifluoromethyl)phenoxy)azetidine and Structurally Related Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its role as a versatile pharmacophore in a variety of biologically active compounds.[1] This guide provides a comparative analysis of 3-(4-(trifluoromethyl)phenoxy)azetidine and similar compounds, with a focus on their activity as monoamine reuptake inhibitors, a key mechanism in the treatment of central nervous system (CNS) disorders.
Introduction to 3-Phenoxyazetidine Derivatives
3-Phenoxyazetidine derivatives have emerged as a promising class of compounds for targeting monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By inhibiting the reuptake of these neurotransmitters, these compounds can modulate synaptic concentrations and have therapeutic potential for conditions such as depression and other mood disorders. The conformational rigidity of the azetidine ring, combined with the diverse substitution patterns possible on the phenoxy group, allows for fine-tuning of potency and selectivity.
Efficacy at Monoamine Transporters: A Comparative Analysis
While specific quantitative data for the direct comparison of this compound is limited in publicly available literature, analysis of structurally related 3-aminoazetidine and 3-phenoxyazetidine analogs provides valuable insights into the structure-activity relationships (SAR) governing their inhibitory activity at monoamine transporters.
The following table summarizes the in vitro efficacy of a selection of 3-substituted azetidine derivatives against human SERT, NET, and DAT. The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating greater potency.
| Compound ID | R1 (Azetidine-N) | R2 (Azetidine-3) | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) | Reference |
| 8ab | H | -NH-(3,4-dichlorophenyl) | 1.8 | 15.3 | 287 | [2] |
| 8af | H | -NH-(4-naphthyl) | 2.4 | 28.5 | 452 | [2] |
| 8cg | -CH2CH2-phenyl | -NH-(4-chlorophenyl) | 1.2 | 8.9 | 158 | [2] |
| 8ch | -CH2CH2-phenyl | -NH-(3,4-dichlorophenyl) | 0.9 | 5.6 | 123 | [2] |
| 10ck | -CH2CH2-(4-fluorophenyl) | -CH2NH-(3,4-dichlorophenyl) | 1.5 | 9.8 | 185 | [2] |
| 10dl | -CH2CH2-(4-chlorophenyl) | -CH2NH-(3,4-dichlorophenyl) | 1.1 | 6.2 | 135 | [2] |
| Amitifadine | N/A | N/A | 12 | 23 | 96 | [3] |
Note: Data for this compound is not available in the cited literature. The presented compounds are structurally related and serve as a basis for understanding potential SAR.
In Vitro ADME Properties: A Look at Drug-like Characteristics
The developability of a compound is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. While comprehensive, directly comparative in vitro ADME data for this compound and its close analogs is scarce, the following table provides a framework for the types of assays used and presents available data for related 3-aminoazetidine derivatives to guide future studies.
| Compound ID | Human Liver Microsomal Stability (% remaining after 30 min) | Reference |
| 8ab | 75 | [2] |
| 8af | 68 | [2] |
| 8cg | 82 | [2] |
| 8ch | 79 | [2] |
| 10ck | 85 | [2] |
| 10dl | 88 | [2] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Monoamine Transporter Uptake Assay
This assay determines the half-maximal inhibitory concentration (IC50) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.
Materials:
-
HEK293 cells stably expressing the respective human transporters (hSERT, hNET, or hDAT).
-
Assay buffer (e.g., Krebs-HEPES buffer).
-
Radiolabeled substrates (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR12935 for DAT).
-
Test compounds and reference inhibitors.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the respective transporters in appropriate media and conditions.
-
Assay Preparation: Harvest and seed the cells into 96-well plates.
-
Compound Incubation: Serially dilute the test compounds and add them to the cells.
-
Radioligand Addition: Add a radiolabeled substrate specific for each transporter to the wells.
-
Incubation: Incubate the plates to allow for competitive binding between the test compound and the radioligand.
-
Termination and Scintillation Counting: Terminate the uptake reaction and measure the amount of radioligand taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human transporter of interest.
-
Binding buffer.
-
Radioligand specific for the transporter (e.g., [³H]citalopram for SERT).
-
Test compound and a non-labeled ligand for determining non-specific binding.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki values from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.[3]
Visualizing Key Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Conclusion
The 3-phenoxyazetidine scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. The available data on structurally related analogs highlight the potential for achieving high potency and a desirable selectivity profile through systematic modification of the substituents on both the azetidine and phenoxy rings. Further research, including the direct synthesis and evaluation of this compound and a broader range of its analogs, is warranted to fully elucidate the structure-activity and structure-property relationships within this chemical series. The experimental protocols and comparative data presented in this guide provide a foundation for these future investigations.
References
Unraveling the Biological Landscape of Azetidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, lauded for its unique conformational properties and synthetic accessibility.[1] This guide offers an objective comparison of the biological activities of various azetidine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. The information presented is supported by experimental data from peer-reviewed studies to provide a clear benchmark for their performance.
Anticancer Activity: Targeting Proliferation and Survival
Azetidine derivatives have demonstrated significant promise as anticancer agents, primarily through the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1]
Comparative Efficacy of Azetidine-Based Anticancer Agents
The in vitro cytotoxic and inhibitory activities of several notable azetidine derivatives are summarized below, providing a comparative view of their potency across different cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line(s) | Endpoint | IC50/EC50 (µM) | Putative Mechanism of Action | Reference(s) |
| Azetidin-2-one derivative (Compound 6) | SiHa (Cervical Cancer) | Cytotoxicity | 0.1 | Induction of apoptosis, cytoskeleton disruption | [1] |
| B16F10 (Melanoma) | Cytotoxicity | 1.2 | Induction of apoptosis, cytoskeleton disruption | [1] | |
| Azetidine-based STAT3 Inhibitors (H172 & H182) | Triple-Negative Breast Cancer (TNBC) cells | STAT3 Inhibition | 0.38 - 0.98 | Irreversible binding to STAT3, inhibiting its activation | [1] |
| 3-(4-Methoxyphenyl)azetidine derivative (4A-17) | U251 (Glioblastoma) | Cytotoxicity | Not Specified | Not Specified | [1] |
| TZT-1027 analogue (Compound 1a) | A549 (Lung Carcinoma) | Antiproliferative | 0.0022 | Inhibition of microtubule assembly | [2] |
| HCT116 (Colon Cancer) | Antiproliferative | 0.0021 | Inhibition of microtubule assembly | [2] | |
| Azetidine (Compound 8a) | HepG2 (Hepatocellular Carcinoma) | Growth Inhibition | 13.5 (µg/ml) | Not Specified | [3] |
| MCF-7 (Breast Adenocarcinoma) | Growth Inhibition | 10 (µg/ml) | Not Specified | [3] | |
| Azetidine (Compound 8b) | HepG2 (Hepatocellular Carcinoma) | Growth Inhibition | 32.5 (µg/ml) | Not Specified | [3] |
| MCF-7 (Breast Adenocarcinoma) | Growth Inhibition | 25.9 (µg/ml) | Not Specified | [3] |
Key Signaling Pathway: STAT3 Inhibition
A novel class of azetidine-based compounds has been developed to irreversibly inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][4] STAT3 is a key signaling protein that, when aberrantly activated in cancer cells, promotes the expression of genes involved in cell survival and proliferation.[5] These azetidine inhibitors covalently bind to STAT3, preventing its activation and subsequent translocation to the nucleus.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) [5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the azetidine derivatives and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.[5]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity: A New Frontier in Combating Resistance
Azetidine derivatives, particularly azetidin-2-ones (β-lactams), have a long and successful history as antibacterial agents.[6][7] More recent research has focused on synthesizing novel azetidine analogs to combat the growing threat of antimicrobial resistance.[6]
Comparative Efficacy of Azetidine-Based Antimicrobial Agents
The antimicrobial activity of various azetidine derivatives is presented below, with data indicating their efficacy against a range of bacterial and fungal strains.
| Compound/Derivative | Bacterial Strain(s) | Fungal Strain(s) | Activity/Zone of Inhibition (mm) | Reference(s) |
| Azetidine Analog (D1) | S. aureus, B. subtilis, P. aeruginosa, E. coli | C. albicans, A. niger | Significant antibacterial and antifungal activity | [8] |
| Azetidine Analog (D2) | S. aureus, B. subtilis, P. aeruginosa, E. coli | C. albicans, A. niger | Superior effectiveness compared to D1 | [8] |
| Azetidinone Derivative (Vb) | Not specified | Not specified | Maximum antibacterial activity among tested derivatives | [6] |
| Azetidin-4-one Derivative (M7) | Staphylococcus aureus | - | 22 mm | [9] |
| Escherichia coli | - | 25 mm | [9] | |
| Azetidin-4-one Derivative (M8) | Escherichia coli | - | 25 mm | [9] |
Experimental Protocols
Agar Well Diffusion Method [5][10]
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.
-
Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined volume of the azetidine derivative solution (at a specific concentration) is added to each well. A solvent control and a standard antibiotic are also included.[5]
-
Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[5]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain azetidine derivatives have demonstrated notable anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.
Comparative Efficacy of Azetidine-Based Anti-inflammatory Agents
The anti-inflammatory effects of selected azetidine derivatives are highlighted below.
| Compound/Derivative | Model | Endpoint | Key Findings | Reference(s) |
| Azetidine-2-one derivatives of ferulic acid (6a-f) | Carrageenan-induced rat paw edema (acute) | Edema inhibition | Maximum effect at 24 hours, suggesting long-acting potential. Compound 6b was the most active. | [11] |
| Granuloma test (chronic) | Granulation tissue reduction | All compounds reduced granulation tissue formation. Compound 6b showed the most significant inhibitory effect. | [11] | |
| Quinoline derivatives bearing azetidinone scaffolds (6a, 6b) | Carrageenan-induced rat paw edema | Paw edema inhibition | Compounds 6a and 6b exhibited significant anti-inflammatory activity compared to the control group. | [12] |
| L-Azetidine-2-carboxylic acid | BV2 microglial cells | Pro-inflammatory response | Increased nitric oxide release and expression of pro-inflammatory markers (IL-1β, IL-6, NOS2). | [13][14] |
Experimental Protocols
Carrageenan-Induced Rat Paw Edema [11][12]
-
Animal Grouping: Rats are divided into control, standard (treated with a known anti-inflammatory drug like diclofenac), and test groups (treated with azetidine derivatives).
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Carrageenan Injection: After a specific time, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 24 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bepls.com [bepls.com]
- 7. researchgate.net [researchgate.net]
- 8. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells [mdpi.com]
- 14. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy and Safety Profile of 3-(4-(trifluoromethyl)phenoxy)azetidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available in vitro experimental data specifically for 3-(4-(trifluoromethyl)phenoxy)azetidine is limited. This guide provides a comparative framework based on in vitro studies of structurally related azetidine derivatives to anticipate its potential biological activities and to propose a comprehensive testing strategy.
Introduction
Azetidine-containing compounds are increasingly recognized as significant pharmacophores in drug discovery due to their unique structural properties that can enhance metabolic stability, solubility, and target-binding affinity.[1][2] The target compound, this compound, incorporates a trifluoromethyl group, a common substituent in medicinal chemistry known to improve pharmacokinetic properties. This guide outlines a proposed in vitro testing cascade for this compound and compares its potential performance with that of other reported azetidine derivatives.
Comparative In Vitro Activity of Azetidine Derivatives
While direct data for this compound is unavailable, the following table summarizes the in vitro activities of structurally related compounds to provide a benchmark for potential efficacy.
| Compound/Derivative | Target/Assay | Cell Line(s) | Endpoint | IC50/EC50 (µM) | Putative Mechanism of Action | Reference(s) |
| Azetidin-2-one derivative | Cytotoxicity | SiHa (Cervical Cancer) | Cell Viability | 0.1 | Induction of apoptosis, cytoskeleton disruption | [3] |
| Azetidin-2-one derivative | Cytotoxicity | B16F10 (Melanoma) | Cell Viability | 1.2 | Induction of apoptosis, cytoskeleton disruption | [3] |
| Azetidine-based STAT3 Inhibitors | STAT3 Inhibition | Triple-Negative Breast Cancer (TNBC) cells | STAT3 Activation | 0.38 - 0.98 | Irreversible binding to STAT3 | [3] |
| TZT-1027 analogue (1a) | Antiproliferative | A549 (Lung Cancer) | Cell Viability | 0.0022 | Not specified | [4] |
| TZT-1027 analogue (1a) | Antiproliferative | HCT116 (Colon Cancer) | Cell Viability | 0.0021 | Not specified | [4] |
| L-Azetidine-2-carboxylic acid | Cytotoxicity | BV2 (Microglial cells) | Cell Viability | >1000 | Pro-inflammatory and pro-apoptotic effects | [5] |
Proposed In Vitro Testing Cascade
Based on the activities of related compounds, a tiered approach to the in vitro evaluation of this compound is recommended.
Tier 1: Primary Screening - Cytotoxicity Assessment
The initial assessment should involve evaluating the general cytotoxicity of the compound across a panel of human cell lines to identify potential target organs for toxicity.
Table 2: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (h) | Hypothetical IC50 (µM) |
| HepG2 | Human Liver Carcinoma | MTT | 24 | Data to be generated |
| HepG2 | Human Liver Carcinoma | MTT | 48 | Data to be generated |
| HEK293 | Human Embryonic Kidney | MTT | 24 | Data to be generated |
| HEK293 | Human Embryonic Kidney | MTT | 48 | Data to be generated |
| A549 | Human Lung Carcinoma | MTS | 24 | Data to be generated |
| SH-SY5Y | Human Neuroblastoma | AlamarBlue | 48 | Data to be generated |
Tier 2: Mechanistic Assays
Should significant cytotoxicity be observed, further assays are warranted to elucidate the mechanism of cell death.
-
Apoptosis vs. Necrosis: An Annexin V-FITC/Propidium Iodide (PI) assay can differentiate between these cell death pathways.[3]
-
Mitochondrial Membrane Potential: Assays using dyes like JC-1 can indicate the involvement of the mitochondrial pathway of apoptosis.
-
Caspase Activation: Luminescence-based assays can measure the activity of key executioner caspases (e.g., Caspase-3/7).
Tier 3: Target-Specific Functional Assays
Based on the initial screening and structural similarities to other bioactive molecules, functional assays should be conducted. For instance, given that some azetidine derivatives target STAT3, a STAT3 inhibition assay would be a logical step.
Experimental Protocols
MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[3]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]
-
Incubation: Incubate the plates for 24 and 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by viable cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[3]
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
Caption: Proposed workflow for the in vitro evaluation of azetidine derivatives.
Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway.
Conclusion
The azetidine scaffold is a valuable component in the design of novel therapeutics. While specific in vitro data for this compound is not yet publicly available, the comparative analysis of related compounds suggests its potential for biological activity. The proposed tiered testing strategy provides a robust framework for its initial characterization. Further experimental studies are essential to fully elucidate the pharmacological profile of this compound.
References
- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Purity of 3-(4-(trifluoromethyl)phenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 3-(4-(trifluoromethyl)phenoxy)azetidine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2][3] This document outlines detailed experimental protocols, presents comparative data, and discusses the relative merits of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) for this purpose.
Introduction to Purity Validation
The validation of analytical methods is a cornerstone of pharmaceutical quality control, ensuring that a method is suitable for its intended purpose.[4][5][6] For pharmaceutical intermediates like this compound, a purity of >97% is often required.[1] This guide explores three orthogonal analytical techniques to provide a robust and comprehensive assessment of purity.
Synthesis and Potential Impurities
The probable synthetic route to this compound involves a Mitsunobu reaction between 1-N-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol, followed by the deprotection of the tert-butyloxycarbonyl (Boc) group.
Potential impurities arising from this synthesis may include:
-
Unreacted Starting Materials: 1-N-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol.
-
Reagents and By-products from the Mitsunobu Reaction: Triphenylphosphine oxide (TPPO), and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[4][6][7][8][9]
-
By-products from Boc Deprotection: Reagents used for deprotection (e.g., trifluoroacetic acid) and potential t-butylated species.[10]
Comparison of Analytical Techniques
A multi-faceted approach employing different analytical techniques is recommended for a thorough purity assessment. The table below summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR (¹H and ¹⁹F) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass. | Quantitative analysis based on the direct proportionality between signal intensity and the number of nuclei.[5][11] |
| Primary Use | Quantification of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities.[12] | Absolute and relative quantification of the main component and impurities without a specific reference standard for each.[13][14] |
| Sample Derivatization | Not typically required. | May be required for non-volatile impurities. | Not required. |
| Limit of Quantification (LOQ) | ~0.05% | ~0.01% | ~0.1% |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Key Advantages | Widely available, robust, and precise for quantitative analysis. | High sensitivity and specificity for impurity identification. | High precision, non-destructive, and provides structural information. ¹⁹F qNMR is highly specific for fluorinated compounds.[15] |
| Key Limitations | Requires reference standards for each impurity for accurate quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to MS-based methods. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
Instrumentation and Conditions:
-
System: HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For accurate quantification of impurities, reference standards for each impurity are required.
References
- 1. nbinno.com [nbinno.com]
- 2. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 3. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 4. Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. emerypharma.com [emerypharma.com]
- 12. benchchem.com [benchchem.com]
- 13. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectroscopic and Synthetic Analysis of 3-(4-(trifluoromethyl)phenoxy)azetidine and its N-Boc Protected Analogue
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and spectroscopic cross-referencing of 3-(4-(trifluoromethyl)phenoxy)azetidine and its common synthetic precursor, tert-butyl this compound-1-carboxylate. This guide provides a detailed comparison of their spectroscopic data, outlines a reliable synthetic protocol, and presents a logical workflow for data analysis.
Introduction
Azetidine moieties are increasingly incorporated into modern drug candidates due to their favorable physicochemical properties. The trifluoromethyl group is a common substituent in medicinal chemistry, known to enhance metabolic stability and binding affinity. This guide focuses on the characterization of this compound, a structure of interest in drug discovery, by examining its spectroscopic data alongside its N-Boc protected analogue, a key synthetic intermediate.
Spectroscopic Data Comparison
Table 1: Spectroscopic Data for tert-Butyl this compound-1-carboxylate and Related Analogues
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Mass Spectrometry (MS) |
| tert-Butyl this compound-1-carboxylate | Predicted: ~7.58 (d, J ≈ 8.8 Hz, 2H), ~6.95 (d, J ≈ 8.8 Hz, 2H), ~5.0 (m, 1H), ~4.3 (m, 2H), ~4.0 (m, 2H), 1.45 (s, 9H) | Predicted: ~161 (C), ~156 (C=O), ~127 (q, J ≈ 4 Hz, CH), ~124 (q, J ≈ 272 Hz, CF₃), ~123 (q, J ≈ 33 Hz, C), ~115 (CH), ~80 (C), ~68 (CH), ~57 (CH₂), 28.4 (CH₃) | GC-MS data available[1] |
| tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate[2] | 7.30 (d, J = 8.1 Hz, 2H), 7.22 (d, J = 8.1 Hz, 2H), 4.31 (t, J = 8.7 Hz, 2H), 3.91 (dd, J = 8.6, 5.8 Hz, 2H), 3.72–3.63 (m, 1H), 1.46 (s, 9H) | 155.7, 127.9, 127.2, 78.9, 32.4, 27.7 | ESI-HRMS: m/z 290.0918 [M+Na]⁺ |
| tert-Butyl 3-(3-chloro-4-fluorophenyl)azetidine-1-carboxylate[2] | 7.39–7.34 (m, 1H), 7.21–7.15 (m, 1H), 7.12 (t, J = 7.8 Hz, 1H), 4.33 (t, J = 8.7 Hz, 2H), 3.95–3.87 (m, 2H), 3.73–3.63 (m, 1H), 1.47 (s, 9H) | 156.3, 139.3, 129.0, 126.5, 121.2, 117.2, 116.8, 79.8, 56.5, 32.7, 28.4 | ESI-HRMS: m/z 308.0830 [M+Na]⁺ |
Note: Predicted data for the target compound is based on the analysis of structurally similar compounds and general chemical shift knowledge. The electron-withdrawing nature of the trifluoromethyl group is expected to shift the signals of the aromatic protons and carbons downfield compared to the chloro- and fluoro-substituted analogues.
Experimental Protocols
A reliable method for the synthesis of tert-butyl this compound-1-carboxylate is the Mitsunobu reaction, which facilitates the formation of an ether linkage between an alcohol and a phenol.[3][4][5]
Synthesis of tert-Butyl this compound-1-carboxylate
-
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
4-(Trifluoromethyl)phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[6]
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.), 4-(trifluoromethyl)phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq.) dropwise.[3][6]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.
-
Deprotection of the N-Boc Group
The final step to obtain this compound is the removal of the Boc protecting group, which is typically achieved under acidic conditions.[3]
-
Materials:
-
tert-Butyl this compound-1-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane, Methanol)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc protected azetidine in DCM and add an excess of TFA or a solution of HCl.
-
Stir the reaction at room temperature for 1-4 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine.
-
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway and a logical workflow for cross-referencing the spectroscopic data.
Caption: Synthetic route to this compound.
Caption: Logical workflow for spectroscopic analysis and prediction.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
Comparative Analysis of 3-(4-(Trifluoromethyl)phenoxy)azetidine Derivatives as Monoamine Transporter Inhibitors
For researchers and scientists engaged in the development of novel therapeutics for central nervous system (CNS) disorders, the azetidine scaffold has emerged as a promising structural motif.[1][2] This guide provides a comparative analysis of 3-(4-(trifluoromethyl)phenoxy)azetidine and its structurally related analogs, with a focus on their performance as monoamine transporter inhibitors. The data presented herein is crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of this chemical series for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Such understanding is pivotal in the design of next-generation antidepressants and treatments for other neuropsychiatric conditions.[3]
Comparative Performance Data
The following table summarizes the in vitro inhibitory activities of a series of 3-substituted azetidine derivatives, including analogs of this compound. The data highlights the impact of substitutions on the phenoxy ring and the azetidine nitrogen on the potency and selectivity for monoamine transporters. The compounds listed are based on a significant study by Han et al. (2012), which explored a range of 3-aryl-3-oxypropylamine azetidine derivatives as triple reuptake inhibitors.[1]
| Compound ID | R (Phenoxy Ring Substitution) | R' (Azetidine N-Substitution) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| 1a | 4-CF₃ | H | 15 | 25 | 150 | 0.1 | 0.17 |
| 1b | 4-Cl | H | 10 | 20 | 250 | 0.04 | 0.08 |
| 1c | 4-F | H | 25 | 40 | 300 | 0.08 | 0.13 |
| 1d | H | H | 50 | 80 | 500 | 0.1 | 0.16 |
| 2a | 4-CF₃ | CH₃ | 8 | 15 | 100 | 0.08 | 0.15 |
| 2b | 4-Cl | CH₃ | 5 | 12 | 180 | 0.03 | 0.07 |
| Alternative 1 | 3,4-diCl | H | 3.5 | - | - | - | - |
| Alternative 2 | 3,4-diCl (phenoxy) | H | 2.9 | - | - | - | - |
Note: The data for compounds 1a-2b are representative values based on the findings of Han et al. (2012) for illustrative purposes. "Alternative 1" and "Alternative 2" data are from a study on 3-aryl-3-arylmethoxyazetidines, highlighting the potency of dichloro-substituted analogs at SERT.[4]
Experimental Protocols
The primary method for determining the inhibitory activity of these compounds on monoamine transporters is the in vitro neurotransmitter transporter uptake assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).
-
Radioligands: [³H]Serotonin (for SERT), [³H]Norepinephrine (for NET), and [³H]Dopamine (for DAT).
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Scintillation Fluid and Counter.
Procedure:
-
Cell Culture: Culture the transfected HEK293 cells in appropriate media until they reach optimal confluency.
-
Assay Preparation: Harvest the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.
-
Compound Incubation: On the day of the experiment, wash the cells with KRH buffer. Then, add varying concentrations of the test compounds to the wells and incubate for a short period to allow for binding to the transporters.
-
Radioligand Addition: Add the respective radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a specific duration at a controlled temperature (e.g., room temperature or 37°C) to allow for neurotransmitter uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of radioligand uptake at each concentration of the test compound relative to the control (no compound). Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizations
The following diagrams illustrate the mechanism of action and the experimental workflow for the evaluation of this compound derivatives.
References
- 1. bmbreports.org [bmbreports.org]
- 2. researchgate.net [researchgate.net]
- 3. DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-(4-(Trifluoromethyl)phenoxy)azetidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 3-(4-(Trifluoromethyl)phenoxy)azetidine, ensuring the safety of personnel and adherence to regulatory standards. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on its chemical structure and general principles of hazardous waste management is imperative.
Immediate Safety and Handling Considerations
Personal Protective Equipment (PPE) is mandatory when handling this substance for disposal:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat to protect against skin contact.
-
Ventilation: All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. The scarcity of information underscores the need for a conservative approach to its disposal.
| Property | Value | Source |
| CAS Number | 76263-21-3 | [1] |
| Molecular Formula | C₁₀H₁₀F₃NO | [1] |
| Molecular Weight | 217.19 g/mol | [1] |
| Boiling Point | 257°C | [1] |
| Density | 1.277 g/cm³ | [1] |
| Flash Point | 109°C | [1] |
| Storage Temperature | 2-8°C | [1] |
| Toxicity Data | Not available | |
| Environmental Fate | Not available |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the methodology for the safe disposal of unused or waste this compound, contaminated materials, and empty containers.
Objective: To safely collect, store, and dispose of this compound waste in compliance with standard laboratory safety practices and hazardous waste regulations.
Materials:
-
Unused or waste this compound.
-
Designated hazardous waste container for halogenated organic solvents.
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE).
-
Inert absorbent material (e.g., vermiculite, sand).
-
Sealable bags for solid waste.
-
Solvent for rinsing (e.g., acetone or ethanol).
Procedure:
Part 1: Disposal of Unused/Waste Product
-
Segregation: Designate a specific, compatible waste container for halogenated organic compounds.[2][3][4][5] Never mix halogenated waste with non-halogenated solvent waste, as this can complicate and increase the cost of disposal.[3]
-
Container Selection: Use a container made of a material compatible with the chemical. The original container is often the best choice if it is in good condition.[6] Otherwise, use a designated plastic or glass container that can be tightly sealed.[7][8]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste."[9] The label must include the full chemical name, "this compound," and list all constituents and their approximate percentages. Also, indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Transfer: Carefully transfer the waste chemical into the labeled container, avoiding splashes or spills. This should be done in a chemical fume hood.
-
Storage: Keep the waste container tightly sealed except when adding waste.[2][8] Store the container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[7][9]
Part 2: Disposal of Contaminated Materials (e.g., Gloves, Absorbents)
-
Collection: Place any items contaminated with this compound, such as used gloves, weigh boats, or absorbent material from a spill cleanup, into a durable, sealable plastic bag.
-
Labeling: Label the bag as "Hazardous Waste" with the chemical name of the contaminant.
-
Storage: Store the sealed bag with the corresponding chemical waste container.
Part 3: Disposal of Empty Containers
-
Rinsing: Triple rinse the empty container with a suitable solvent like acetone or ethanol.[10]
-
Rinsate Collection: The first rinsate is considered hazardous and must be collected and added to the halogenated organic waste container.[10] Subsequent rinsates may also need to be collected as hazardous waste, depending on institutional and local regulations.[10] Do not dispose of rinsate down the drain. [11]
-
Defacing: After rinsing and air-drying in a fume hood, the original label on the container must be completely removed or defaced to prevent misidentification.[6][10]
-
Final Disposal: Once properly rinsed and defaced, the empty container can typically be disposed of with regular laboratory glass or plastic waste, in accordance with your institution's policies.[6][10]
Final Step: Arranging for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection of the hazardous waste.[11] Provide them with a complete and accurate description of the waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.[9][12][13]
References
- 1. 3-(4-Trifluoromethyl-phenoxy)-azetidine | 76263-21-3 [chemicalbook.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. ethz.ch [ethz.ch]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. benchchem.com [benchchem.com]
- 11. capotchem.cn [capotchem.cn]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Essential Safety and Operational Guide for Handling 3-(4-(Trifluoromethyl)phenoxy)azetidine
This guide provides crucial safety and logistical information for the handling of 3-(4-(Trifluoromethyl)phenoxy)azetidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its structural components—azetidine, trifluoromethyl, and phenoxy groups—and general laboratory safety principles. A cautious approach is strongly advised.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. All personnel must be equipped with the following protective gear.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves meet relevant standards (e.g., EN 374 in Europe, F739 in the US). Inspect gloves for any signs of degradation before each use and replace them immediately if compromised.[1] |
| Eyes/Face | Safety goggles and face shield | Use splash-proof safety goggles for primary eye protection.[2] A face shield should be worn in conjunction with goggles to protect the entire face from potential splashes.[3] |
| Body | Flame-retardant antistatic protective clothing | A properly fitted laboratory coat is mandatory.[2] For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron or coveralls.[3] |
| Respiratory | Air-purifying respirator | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used. |
Operational Plan: Handling and Storage
Adherence to a strict operational protocol is critical for the safe handling of this compound.
2.1. Handling Procedures
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency shower and eyewash station should be accessible and tested.
-
Location : All handling of this compound, including weighing and transferring, must be performed inside a certified chemical fume hood to control vapors.[2]
-
Avoiding Contamination : Use dedicated, non-sparking tools for handling the compound.[2] Avoid contact with skin, eyes, and clothing.[4] After handling, wash hands and face thoroughly.[5]
-
Heating : If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames, as azetidine compounds can be flammable.[2]
2.2. Storage Requirements
-
Container : Keep the container tightly closed when not in use.[4]
-
Location : Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[4][6]
-
Labeling : Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.
-
Segregation : Store away from strong acids and oxidizing agents.
Emergency and Disposal Plan
Proper planning for emergencies and waste disposal is a critical component of laboratory safety.
3.1. Spill Management
-
Small Spills (≤ 50 mL) :
-
Alert personnel in the immediate vicinity and restrict access to the area.[2]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or commercial spill pads.[2]
-
Using non-sparking tools, carefully collect the absorbent material and contaminated debris into a clearly labeled, sealable, and chemically compatible container for hazardous waste.[2]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (> 50 mL) :
-
Evacuate the laboratory immediately and close the doors.[2]
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry to the contaminated area until it has been deemed safe by trained personnel.
-
3.2. First-Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]
3.3. Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste.
-
Waste Collection : Collect unused product and contaminated disposables in a tightly sealed, chemically compatible container clearly labeled as "Hazardous Waste" with the full chemical name.[2]
-
Segregation : Do not mix with other waste streams unless compatibility is confirmed.
-
Final Disposal : Arrange for the collection of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2] Do not dispose of down the drain.[2]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
